molecular formula C21H19FN4O3S B15607767 BF738735

BF738735

Cat. No.: B15607767
M. Wt: 426.5 g/mol
InChI Key: IMHZCCZYPHJVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BF738735 is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-[2-methyl-8-[(3-methylsulfonylphenyl)methylamino]imidazo[1,2-a]pyrazin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-13-19(15-6-7-18(27)17(22)11-15)26-9-8-23-20(21(26)25-13)24-12-14-4-3-5-16(10-14)30(2,28)29/h3-11,27H,12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZCCZYPHJVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)NCC3=CC(=CC=C3)S(=O)(=O)C)C4=CC(=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of BF738735

This compound is a potent and selective, cell-permeable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of a broad range of enteroviruses and rhinoviruses.[1][2] Its mechanism of action is centered on the disruption of the viral replication organelle formation by targeting a host lipid kinase, making it a promising broad-spectrum antiviral candidate.[2]

Core Mechanism of Action

This compound exerts its antiviral effects by specifically inhibiting the enzymatic activity of PI4KIIIβ.[1][2] This inhibition leads to a cascade of events that ultimately disrupts the integrity and function of the viral replication organelles (ROs). The key steps in its mechanism are:

  • Direct Inhibition of PI4KIIIβ: this compound is a highly potent inhibitor of PI4KIIIβ with an IC50 of 5.7 nM.[1] It shows significant selectivity over the related isoform PI4KIIIα (IC50 of 1.7 µM) and other lipid kinases.[1][2]

  • Depletion of Phosphatidylinositol 4-Phosphate (PI4P): PI4KIIIβ is responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the site of viral replication. By inhibiting PI4KIIIβ, this compound leads to a dose-dependent decrease in PI4P levels within the cell.[3]

  • Disruption of Oxysterol-Binding Protein (OSBP) Localization: The reduced levels of PI4P at the replication organelles disrupt the localization of oxysterol-binding protein (OSBP).[3] OSBP is a lipid transfer protein that is recruited to the replication complex and is crucial for its function.

  • Inhibition of Cholesterol Shuttling: The mislocalization of OSBP, in turn, inhibits the transport of cholesterol to the replication organelles.[3] Cholesterol is a critical component of the membranes of these organelles, and its absence compromises their structure and function.

  • Blockade of Viral RNA Replication: The culmination of these effects is the disruption of the replication organelles, which are essential for the replication of the viral RNA. Low concentrations of this compound have been shown to block viral RNA replication.[1]

This host-targeted mechanism provides a high genetic barrier to the development of viral resistance.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity
Kinase TargetIC50 ValueFold Selectivity (vs. PI4KIIIβ)Reference
PI4KIIIβ5.7 nM1x[1][2]
PI4KIIIα1.7 µM~300x[1][2]
Other Lipid Kinases> 10 µM> 1750x[2]
Panel of 150 Cellular Kinases< 10% inhibition at 10 µMNot Applicable[1]
Table 2: Antiviral Activity
VirusAssay TypeEC50 ValueReference
Enteroviruses (various species)Multicycle Assay4 - 71 nM[1]
Rhinoviruses (various species)Multicycle Assay4 - 71 nM[1]
Coxsackievirus B3 (CVB3)Replicon Assay77 nM[1]
Hepatitis C Virus (HCV) Genotype 1bReplicon Assay56 nM[2]
Hepatitis C Virus (HCV) Genotypes 1a, 1b, 4aReplicon Assay0.1 - 0.7 µM[4]
Table 3: Cytotoxicity
Cell LineCC50 ValueSelectivity Index (CC50/EC50)Reference
Various11 - 65 µMHigh[1]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the logical flow of its effects.

BF738735_Mechanism_of_Action cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Cellular Effects cluster_viral_outcome Viral Replication Outcome This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibits PI4P PI4P Levels (Phosphatidylinositol 4-Phosphate) PI4KIIIb->PI4P Decreases OSBP OSBP Localization (Oxysterol-Binding Protein) PI4P->OSBP Disrupts Cholesterol Cholesterol Shuttling to ROs OSBP->Cholesterol Inhibits ROs Replication Organelle (RO) Integrity Cholesterol->ROs Disrupts Replication Viral RNA Replication ROs->Replication Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro PI4KIIIβ Kinase Assay

This protocol describes the method used to determine the in vitro inhibitory activity of this compound against PI4KIIIβ.

  • Reaction Components:

    • Recombinant PI4KIIIβ or PI4KIIIα enzyme.

    • Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS).

    • Reaction Buffer containing Triton X-100.

    • ATP solution.

    • Radioactive ATP: [γ-33P]ATP (0.25 μCi).

    • This compound at various concentrations.

  • Procedure:

    • The recombinant enzyme and the PI-PS substrate are diluted in the reaction buffer.

    • This compound at the desired concentration is added to the enzyme/substrate mixture.

    • The reaction is initiated by the addition of a mixture of ATP and [γ-33P]ATP.

    • The reaction mixture is incubated for 75 to 90 minutes at 30°C.

    • The reaction is terminated by the addition of phosphoric acid.

    • The incorporated radioactivity (representing kinase activity) is measured using a TopCount NXT microplate scintillation counter.

    • Data is converted to percent inhibition relative to a vehicle control (e.g., DMSO).

    • IC50 values are calculated from the dose-response curves.[1]

Kinase_Assay_Workflow start Start prepare Prepare Reaction Mixture: - Recombinant PI4KIIIβ/α - PI-PS Substrate - Reaction Buffer start->prepare add_inhibitor Add this compound (various concentrations) prepare->add_inhibitor start_reaction Initiate Reaction with ATP + [γ-33P]ATP add_inhibitor->start_reaction incubate Incubate at 30°C for 75-90 minutes start_reaction->incubate stop_reaction Terminate Reaction with Phosphoric Acid incubate->stop_reaction measure Measure Incorporated Radioactivity (Scintillation Counter) stop_reaction->measure analyze Calculate Percent Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

HCV Replicon Assay

This protocol outlines the general steps for assessing the antiviral activity of this compound against Hepatitis C Virus (HCV) using a subgenomic replicon system.

  • Cell Culture:

    • Huh-7 human hepatoma cells containing an HCV subgenomic replicon (e.g., genotype 1b) are used. These replicons often contain a reporter gene, such as luciferase.

    • Cells are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment:

    • This compound is serially diluted to various concentrations.

    • The culture medium is replaced with a medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The treated cells are incubated for a period of time, typically 48 to 72 hours, to allow for viral replication and the effect of the compound to manifest.

  • Measurement of Viral Replication:

    • If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to the inhibition of viral replication.

    • Alternatively, viral RNA can be quantified using RT-qPCR.

  • Cytotoxicity Assessment:

    • In parallel, a cytotoxicity assay (e.g., MTS or MTT assay) is performed on the same cell line to determine the effect of the compound on cell viability.

  • Data Analysis:

    • EC50 (50% effective concentration) values are calculated from the dose-response curve of viral replication inhibition.

    • CC50 (50% cytotoxic concentration) values are calculated from the cytotoxicity data.

    • The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.[4]

HCV_Replicon_Assay_Workflow cluster_assays start Start seed_cells Seed Huh-7 cells with HCV subgenomic replicon start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate measure_replication Measure Viral Replication (e.g., Luciferase Assay) incubate->measure_replication measure_cytotoxicity Measure Cell Viability (e.g., MTS Assay) incubate->measure_cytotoxicity analyze Calculate EC50, CC50, and Selectivity Index measure_replication->analyze measure_cytotoxicity->analyze end End analyze->end

References

BF738735: A Potent and Selective PI4KIIIβ Inhibitor with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective, ATP-competitive inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of a wide range of enteroviruses and rhinoviruses. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro kinase inhibition, antiviral activity, and cellular mechanism of action are provided to enable further research and development. All quantitative data are summarized in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction

Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a variety of human diseases, ranging from the common cold to severe conditions like polio, viral meningitis, and myocarditis. Due to the high mutation rate of these viruses, the development of effective antiviral therapies has been challenging. A promising strategy is to target host cell factors that are essential for viral replication, as this may offer a higher barrier to the development of drug resistance. One such host factor is phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme that plays a crucial role in the formation of viral replication organelles. This compound has emerged as a lead compound in a series of imidazo[1,2-a]pyrazine-based inhibitors that potently and selectively target PI4KIIIβ, exhibiting broad-spectrum antiviral activity.

Chemical Structure and Properties

This compound is chemically known as 2-Fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-Fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol
CAS Number 1436383-95-7
Molecular Formula C₂₁H₁₉FN₄O₃S
Molecular Weight 426.46 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

alt text

Discovery

This compound was identified through a high-throughput screening campaign of a chemical library against a hepatitis C virus (HCV) replicon.[1] The initial hits, belonging to the imidazo[1,2-a]pyrazine (B1224502) class, showed potent antiviral activity. Subsequent medicinal chemistry efforts focused on optimizing the potency and metabolic stability of this series, leading to the discovery of this compound.[1] Interestingly, while the initial screen was against HCV, the compound demonstrated more potent and broader activity against enteroviruses, suggesting a host-factor-based mechanism of action.[1]

Mechanism of Action

This compound exerts its antiviral effect by potently and selectively inhibiting the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1]

PI4KIIIβ Inhibition and its Downstream Effects

PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. Enteroviruses hijack this process to create PI4P-rich membrane structures that serve as scaffolds for their replication organelles. By inhibiting PI4KIIIβ, this compound depletes the pool of PI4P available to the virus, thereby preventing the formation of these essential replication sites. This disruption of PI4P homeostasis also affects the localization and function of other cellular proteins, such as the oxysterol-binding protein (OSBP), which is involved in cholesterol transport and is also implicated in viral replication.

This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb PI4P PI4P PI4KIIIb->PI4P Synthesizes OSBP OSBP PI4P->OSBP ReplicationOrganelle Viral Replication Organelle Formation PI4P->ReplicationOrganelle Essential for OSBP->ReplicationOrganelle Facilitates ViralReplication Viral Replication ReplicationOrganelle->ViralReplication

Figure 1. Signaling pathway of this compound action.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
KinaseIC₅₀ (nM)[1]
PI4KIIIβ 5.7
PI4KIIIα1700
Table 2: Antiviral Activity against Enteroviruses
VirusEC₅₀ (nM)[1]
Rhinovirus 14 (HRV14)31
Poliovirus4
Coxsackievirus B310
Echovirus 117
Table 3: Cytotoxicity Profile
Cell LineCC₅₀ (µM)
HeLa> 50
BGM> 50

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.

Synthesis of this compound

The synthesis of this compound and its analogues follows a multi-step procedure. A general synthetic scheme is outlined below.

cluster_0 Synthesis of Imidazo[1,2-a]pyrazine Core cluster_1 Bromination cluster_2 Amination cluster_3 Suzuki Coupling A 2-aminopyrazine C imidazo[1,2-a]pyrazine A->C Reflux in iPrOH B bromoacetaldehyde B->C E 8-bromo-imidazo[1,2-a]pyrazine C->E Bromination D NBS, DCM D->E G 8-amino-substituted imidazo[1,2-a]pyrazine E->G iPr2EtN, iBuOH, 108 °C F 3-(methylsulfonyl)benzylamine F->G I This compound G->I Pd(0), DMF, microwave H 2-fluoro-4-hydroxyphenylboronic acid H->I

Figure 2. General synthetic workflow for this compound.

Detailed Protocol:

  • Step 1: Synthesis of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine:

    • To a solution of 2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine (1.0 eq) in dichloromethane (B109758) (DCM) is added N-bromosuccinimide (NBS) (1.1 eq) portionwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The reaction is quenched with aqueous sodium thiosulfate (B1220275) solution and extracted with DCM.

    • The organic layer is dried over sodium sulfate (B86663) and concentrated under reduced pressure to afford the crude product, which is used in the next step without further purification.

  • Step 2: Synthesis of 2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol (this compound):

    • A mixture of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine (1.0 eq), (2-fluoro-4-hydroxyphenyl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 1,4-dioxane/water (4:1) mixture is degassed with argon for 15 minutes.

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) is added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.

    • The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

PI4KIIIβ Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human PI4KIIIβ.

start Start reagents Prepare reaction mix: - Recombinant PI4KIIIβ - PI/PS substrate - Assay buffer start->reagents compound Add this compound (serial dilutions) reagents->compound initiate Initiate reaction with [γ-33P]ATP compound->initiate incubate Incubate at 30°C for 90 min initiate->incubate stop Stop reaction with phosphoric acid incubate->stop measure Measure incorporated radioactivity (TopCount NXT) stop->measure analyze Calculate % inhibition and IC₅₀ measure->analyze end End analyze->end

Figure 3. Workflow for PI4KIIIβ inhibition assay.

Protocol:

  • Recombinant human PI4KIIIβ and its substrate, phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS), are diluted in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.05% Triton X-100).

  • This compound is serially diluted in DMSO and added to the reaction wells.

  • The reaction is initiated by the addition of a mixture of ATP and 0.25 µCi of [γ-³³P]ATP to a final concentration of 10 µM.

  • The reaction mixture is incubated for 90 minutes at 30°C.

  • The reaction is terminated by the addition of 1 M phosphoric acid.

  • The incorporated radioactivity is measured using a TopCount NXT microplate scintillation counter.

  • Data are converted to the percent inhibition relative to a DMSO control, and the IC₅₀ value is calculated using a non-linear regression analysis.

Antiviral Cytopathic Effect (CPE) Assay

This assay determines the concentration of this compound required to protect cells from virus-induced cell death.

Protocol:

  • HeLa or other susceptible cells are seeded in 96-well plates and grown to confluence.

  • The cells are infected with the virus of interest at a multiplicity of infection (MOI) that causes complete cell death in 3-4 days.

  • After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed.

  • Medium containing serial dilutions of this compound is added to the wells.

  • The plates are incubated for 3-4 days at 37°C.

  • Cell viability is assessed using a colorimetric assay, such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Reagent).

  • The optical density is measured, and the EC₅₀ value (the concentration that protects 50% of cells from viral CPE) is calculated.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the selectivity of the compound.

Protocol:

  • The protocol is identical to the antiviral CPE assay, except that the cells are not infected with the virus.

  • The CC₅₀ value (the concentration that reduces cell viability by 50%) is calculated.

  • The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

Immunofluorescence Staining for PI4P and OSBP

This protocol allows for the visualization of the effect of this compound on PI4P levels and OSBP localization.

start Start cell_culture Culture cells on coverslips start->cell_culture treatment Treat with this compound or DMSO cell_culture->treatment fixation Fix cells with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 5% BSA in PBS permeabilization->blocking primary_ab Incubate with primary antibodies (anti-PI4P, anti-OSBP) blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab mounting Mount coverslips with DAPI secondary_ab->mounting imaging Image with confocal microscope mounting->imaging end End imaging->end

Figure 4. Workflow for immunofluorescence staining.

Protocol:

  • Cells are grown on glass coverslips to sub-confluency.

  • The cells are treated with this compound or DMSO (vehicle control) for the desired time.

  • The cells are fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • The cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • After washing, the cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • The cells are incubated with primary antibodies against PI4P and OSBP diluted in blocking buffer overnight at 4°C.

  • The cells are washed and then incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • The coverslips are washed and mounted on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Images are acquired using a confocal microscope.

Conclusion

This compound is a valuable research tool for studying the role of PI4KIIIβ in viral replication and other cellular processes. Its high potency, selectivity, and broad-spectrum antiviral activity make it a promising lead compound for the development of novel host-targeted antiviral therapies. The detailed protocols provided in this guide should facilitate further investigation into the therapeutic potential of this compound and the development of next-generation PI4KIIIβ inhibitors.

References

Role of BF738735 in blocking viral replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of BF738735 in Blocking Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of the host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB). This enzyme has been identified as a critical host factor for the replication of a broad range of positive-strand RNA viruses, particularly within the Picornaviridae family, including enteroviruses and rhinoviruses. This compound exerts its antiviral activity by preventing the formation of viral replication organelles (ROs), membranous structures essential for the replication of the viral genome. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of a Host Factor

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of PI4KIIIβ.[1][2] This kinase is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[3]

For many enteroviruses, the viral non-structural protein 3A recruits PI4KIIIβ to specific cellular membranes.[3] This localized enrichment of PI4KIIIβ leads to a high concentration of PI4P, which acts as a crucial scaffold. PI4P recruits other host factors, such as the oxysterol-binding protein (OSBP), which in turn facilitates the transport of cholesterol to these sites.[4] This intricate interplay of host proteins and lipids, orchestrated by the virus, is essential for the biogenesis of the replication organelles where viral RNA synthesis occurs.[5][6]

By inhibiting PI4KIIIβ, this compound prevents the production of PI4P at these nascent replication sites.[4] This disruption halts the recruitment of necessary host factors and lipids, thereby blocking the formation of functional replication organelles and effectively shutting down viral genome replication.[1][5] This host-targeted approach presents a high genetic barrier to the development of viral resistance.[2][7] While highly effective against enteroviruses, studies on Hepatitis C Virus (HCV) have suggested a more complex mechanism, with some evidence pointing towards the inhibition of phosphoinositide 3-kinases (PI3Ks) as also contributing to its anti-HCV activity.[8]

cluster_virus Enterovirus Replication Cycle cluster_host Host Cell Machinery Virus_Entry Virus Entry & Uncoating Polyprotein Polyprotein Translation & Processing Virus_Entry->Polyprotein Protein_3A Viral Protein 3A Polyprotein->Protein_3A PI4KIIIb Host PI4KIIIβ Protein_3A->PI4KIIIb recruits RO_Formation Replication Organelle (RO) Biogenesis RNA_Replication Viral RNA Replication RO_Formation->RNA_Replication Assembly Virion Assembly & Egress RNA_Replication->Assembly PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIb->PI4P phosphorylates PI PI Phosphatidylinositol (PI) OSBP OSBP & Cholesterol Recruitment PI4P->OSBP recruits OSBP->RO_Formation enables This compound This compound This compound->PI4KIIIb inhibits

Caption: Mechanism of this compound action on enterovirus replication.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The data below is summarized from multiple studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Selectivity (over PI4KIIIβ)Reference
PI4KIIIβ 5.7-[1][2]
PI4KIIIα 1700~300-fold[1][2]
Other Lipid Kinases>10,000>1750-fold[2]
Table 2: Antiviral Activity of this compound against Enteroviruses
VirusCell LineEC50 (nM)Reference
Human Rhinovirus 14 (HRV14)HeLa31[1]
Enterovirus 71 (EV71)RD11[1]
Poliovirus 2Vero13[1]
Coxsackievirus B3 (CVB3)Luciferase Assay77[1]
Broad Enterovirus PanelVarious4 - 71[1]
Table 3: Antiviral Activity of this compound against Hepatitis C Virus
Virus GenotypeAssay TypeEC50 (nM)Reference
HCV Genotype 1bReplicon Assay56[7]
Table 4: Cytotoxicity Profile of this compound
Cell LineCC50 (µM)Reference
HeLa61 (61,000 nM)[1]
Various11 - 65[1]
Huh-7>30[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following protocols are representative of the methods used to generate the data cited in this document.

In Vitro PI4KIIIβ Kinase Activity Assay

This protocol determines the direct inhibitory effect of this compound on PI4KIIIβ enzymatic activity.

Materials:

  • Recombinant human PI4KIIIβ enzyme

  • Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) liposomes

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.4% Triton X-100

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Cold ATP

  • This compound, serially diluted in DMSO

  • 75 mM Phosphoric Acid (Stop Solution)

  • Microplate Scintillation Counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • In a 96-well plate, add recombinant PI4KIIIβ enzyme diluted in assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

  • Add the PI/PS substrate to all wells.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 75-90 minutes with gentle agitation.

  • Terminate the reaction by adding 75 mM phosphoric acid.

  • Transfer the reaction mixture to a filter plate that captures the radiolabeled lipid product.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1 M NaCl, 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity for each well using a microplate scintillation counter.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral and Cytotoxicity Assays

These assays determine the concentration of this compound required to inhibit virus-induced cytopathic effect (EC₅₀) and the concentration that causes toxicity in uninfected cells (CC₅₀).

Caption: Workflow for EC50 and CC50 determination of this compound.

Materials:

  • Susceptible host cell line (e.g., HeLa for HRV, RD for EV71)

  • Complete cell culture medium

  • Virus stock with a known titer (e.g., CCID₅₀/mL)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Reagent (MTS))

  • Plate reader

Procedure:

  • Cell Plating: Seed the appropriate host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare 2-fold or 3-fold serial dilutions of this compound in cell culture medium.

  • EC₅₀ Determination (Parallel Plate): a. After 24 hours, remove the medium from the cells. b. Infect the cells with virus at a multiplicity of infection (MOI) of approximately 100 CCID₅₀ per well. Include uninfected (cell control) and untreated infected (virus control) wells. c. Incubate for 2 hours to allow for viral entry. d. Remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS). e. Add the prepared serial dilutions of this compound to the infected wells. Add medium only to control wells.

  • CC₅₀ Determination (Parallel Plate): a. On a separate plate of uninfected cells prepared in step 1, remove the medium. b. Add the same serial dilutions of this compound to these uninfected wells.

  • Incubation: Incubate both the EC₅₀ and CC₅₀ plates for 3 to 4 days, or until the virus control wells show approximately 90-100% cytopathic effect (CPE).

  • Viability Measurement: a. Remove the medium from all wells. b. Add a cell viability reagent (e.g., MTS) diluted in fresh medium according to the manufacturer's instructions. c. Incubate for 1-4 hours until a color change is apparent. d. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. EC₅₀: Calculate the percentage of CPE protection for each concentration relative to the cell and virus controls. b. CC₅₀: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. c. Plot the data using non-linear regression analysis to determine the EC₅₀ and CC₅₀ values.

Conclusion

This compound is a highly potent and selective inhibitor of the host factor PI4KIIIβ, demonstrating broad-spectrum antiviral activity against enteroviruses. Its mechanism of action, which involves the disruption of the formation of viral replication organelles, offers a promising therapeutic strategy that may be less susceptible to the rapid development of viral resistance compared to drugs targeting viral enzymes. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the fields of virology and antiviral drug development for the further investigation and characterization of this and similar host-targeted antiviral agents.

References

The Impact of BF738735 on Host Cell Lipid Kinases: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and highly selective, cell-permeable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a key host cell lipid kinase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on host cell signaling pathways, and its significant antiviral properties. Quantitative data on its inhibitory activity are summarized, and key experimental methodologies are detailed. This document serves as a comprehensive resource for researchers and professionals in drug development investigating host-targeted antiviral strategies.

Introduction

Host cell lipid kinases play a crucial role in the replication of a wide range of viruses. These enzymes are responsible for the phosphorylation of phosphoinositides, generating lipid second messengers that regulate various cellular processes, including membrane trafficking and signal transduction. Many viruses co-opt these host factors to create specialized intracellular membrane structures called replication organelles (ROs), which are essential for the amplification of the viral genome.[1]

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a Golgi-resident enzyme that catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P).[1] Enteroviruses, among other positive-sense RNA viruses, hijack PI4KIIIβ and recruit it to their ROs, leading to an enrichment of PI4P at these sites.[1] This accumulation of PI4P is critical for the recruitment of other host factors, such as the oxysterol-binding protein (OSBP), which facilitates the transport of cholesterol to the ROs in exchange for PI4P.[1][2] This altered lipid environment is vital for the structural integrity and function of the viral replication machinery.

This compound is an imidazo-pyrazine based compound that has emerged as a powerful tool for studying the role of PI4KIIIβ in viral replication and as a lead compound for the development of broad-spectrum antiviral therapies.

Mechanism of Action of this compound

This compound exerts its effects by directly and reversibly inhibiting the enzymatic activity of PI4KIIIβ.[2] This inhibition prevents the synthesis of PI4P, thereby disrupting the formation and function of viral replication organelles. The primary mechanism involves the following key steps:

  • Direct Inhibition of PI4KIIIβ: this compound binds to PI4KIIIβ, blocking its catalytic activity and preventing the conversion of phosphatidylinositol (PI) to PI4P.[3][4]

  • Reduction of PI4P Levels: The inhibition of PI4KIIIβ leads to a dose-dependent decrease in the levels of PI4P at the Golgi apparatus and, consequently, at the viral replication organelles.[2]

  • Disruption of Cholesterol Homeostasis: The reduction in PI4P disrupts the recruitment and function of OSBP, which is responsible for shuttling cholesterol to the replication organelles.[2][5]

  • Impairment of Replication Organelle Formation: The lack of essential lipids, particularly cholesterol, compromises the structural integrity and biogenesis of the viral replication organelles, thereby inhibiting viral RNA replication.[1][3]

The following diagram illustrates the proposed signaling pathway affected by this compound.

BF738735_Mechanism cluster_virus Viral Replication Organelle cluster_host Host Cell PI4KIIIb PI4KIIIβ PI4P PI4P OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol OSBP->Cholesterol Transports Viral_Replication Viral RNA Replication Cholesterol->Viral_Replication Supports This compound This compound This compound->PI4KIIIb Inhibits PI Phosphatidylinositol (PI) PI->PI4P PI4KIIIβ ER Endoplasmic Reticulum (ER)

Caption: Mechanism of action of this compound in inhibiting viral replication.

Quantitative Data

This compound demonstrates high potency and selectivity for PI4KIIIβ. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound against Lipid Kinases

Kinase TargetIC50 (nM)Reference
PI4KIIIβ5.7[3][4]
PI4KIIIα1700[3][4]
Other Lipid Kinases>10,000[4]

Table 2: Antiviral Activity of this compound (EC50 values)

VirusEC50 (nM)Reference
Human Rhinovirus 14 (HRV14)31[4]
Coxsackievirus B3 (CVB3)3000[4]
Poliovirus 1 (PV1)3000[4]
Enterovirus 71 (EV71)470[4]
Hepatitis C Virus (HCV) Genotype 1b56[4]
Various Enteroviruses and Rhinoviruses4 - 71[3]

Table 3: Cytotoxicity of this compound

Cell LineCC50 (µM)Reference
Various cell lines11 - 65[3]

Experimental Protocols

In Vitro Kinase Assay for PI4KIIIβ and PI4KIIIα

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against PI4KIIIβ and PI4KIIIα.[3]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PI4KIIIβ or PI4KIIIα - Substrate (PI/PS) - this compound dilutions - ATP and [γ-33P]ATP Start->Prepare_Reagents Incubate Incubate Reaction Mixture (75-90 min at 30°C) Prepare_Reagents->Incubate Terminate_Reaction Terminate Reaction (add phosphoric acid) Incubate->Terminate_Reaction Measure_Radioactivity Measure Incorporated Radioactivity (TopCount NXT microplate scintillation counter) Terminate_Reaction->Measure_Radioactivity Analyze_Data Data Analysis: - Convert to percent inhibition - Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PI4KIIIβ/α kinase assay.

Detailed Steps:

  • Reagent Preparation: Recombinant PI4KIIIβ or PI4KIIIα and its substrate, phosphatidylinositol (PI)-phosphatidylserine (PS), are diluted in a buffer containing Triton X-100.[3]

  • Reaction Initiation: The reaction is started by the addition of a mixture of ATP and 0.25 μCi of [γ-³³P]ATP.[3]

  • Incubation: The reaction mixture is incubated for 75 to 90 minutes at 30°C.[3]

  • Reaction Termination: The reaction is terminated by the addition of phosphoric acid.[3]

  • Measurement: The incorporated radioactivity is measured using a TopCount NXT microplate scintillation counter.[3]

  • Data Analysis: The raw data are converted to percent inhibition relative to controls, and the IC50 value is calculated.[3]

Antiviral Activity Assay (EC50 Determination)

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against various viruses.[3]

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well plates Start->Seed_Cells Infect_Cells Infect Cells with Virus (e.g., 100 CCID50 for 2h) Seed_Cells->Infect_Cells Add_Compound Remove Virus and Add Serial Dilutions of this compound Infect_Cells->Add_Compound Incubate_Plates Incubate for 3-4 Days Add_Compound->Incubate_Plates Assess_CPE Assess Cytopathic Effect (CPE) or use a Cell Viability Assay Incubate_Plates->Assess_CPE Analyze_Data Data Analysis: Calculate EC50 Assess_CPE->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the antiviral EC50 of this compound.

Detailed Steps:

  • Cell Seeding: Host cells (e.g., HeLa R19, BGM kidney cells) are seeded in 96-well plates.[3]

  • Infection: Cells are infected with the virus at a specific multiplicity of infection (e.g., 100 CCID50) for 2 hours.[3]

  • Compound Addition: The virus-containing medium is removed, and serial dilutions of this compound are added to the wells.[3]

  • Incubation: The plates are incubated for 3 to 4 days.[3]

  • Assessment: The cytopathic effect (CPE) is assessed, or a cell viability assay (e.g., CellTiter 96 AQueous One Solution) is used to determine the extent of viral-induced cell death.[3]

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is calculated.[3]

Conclusion

This compound is a powerful and selective inhibitor of the host cell lipid kinase PI4KIIIβ. Its ability to disrupt the formation of viral replication organelles by interfering with PI4P and cholesterol homeostasis makes it a valuable tool for virology research and a promising lead for the development of broad-spectrum antiviral drugs. The high selectivity of this compound for PI4KIIIβ over other kinases, coupled with its potent antiviral activity at non-cytotoxic concentrations, underscores the potential of targeting host factors as a viable antiviral strategy. Further research and development of this compound and similar compounds could lead to novel therapies for a range of viral diseases.

References

The Genetic Barrier to Resistance for BF738735: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and highly selective inhibitor of the host cell factor phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial enzyme for the replication of a broad range of enteroviruses and other +ssRNA viruses.[1] By targeting a host protein, this compound presents a theoretically high genetic barrier to the development of viral resistance, as host cells are genetically more stable than rapidly mutating viruses.[2][3] This technical guide provides an in-depth analysis of the genetic barrier to resistance for this compound, summarizing key quantitative data, detailing experimental protocols for resistance studies, and visualizing the underlying molecular pathways.

Mechanism of Action of this compound

This compound exerts its antiviral activity by inhibiting PI4KIIIβ with high potency (IC50 = 5.7 nM).[4] This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, a lipid crucial for the formation of viral replication organelles (ROs).[3][5] The disruption of RO biogenesis effectively halts viral RNA replication.[4][5] The compound demonstrates broad-spectrum activity against various enteroviruses, including human rhinoviruses (HRV) and coxsackieviruses, as well as Hepatitis C virus (HCV).[1][6]

The High Genetic Barrier to Resistance

In vitro resistance selection experiments have demonstrated a high genetic barrier for human rhinovirus (HRV) to develop resistance against this compound, a significant advantage over antiviral compounds that target viral proteins.[1] This is attributed to the fact that the drug targets a host factor, which is not subject to the high mutation rates observed in viral genomes.[2][3]

However, while the barrier is high, resistance can emerge through viral mutations that bypass the need for PI4KIIIβ activity.

Quantitative Data on this compound Activity and Resistance

The following tables summarize the key quantitative data related to the potency of this compound and the characteristics of resistant viral mutants.

Table 1: In Vitro Potency of this compound
Parameter Value
PI4KIIIβ IC505.7 nM[4]
PI4KIIIα IC501.7 µM[4]
Antiviral EC50 (Enteroviruses)4 - 71 nM[4]
Antiviral EC50 (HCV Genotype 1b)56 nM[1]
Cytotoxicity (CC50)11 - 65 µM[4]
Table 2: Characterization of Viral Resistance to this compound
Virus Resistance Mechanism
Coxsackievirus B3 (CVB3)Single point mutation (H57Y) in non-structural protein 3A.[3][5]
Hepatitis C Virus (HCV)Mutations in NS3, NS4B, and NS5A genes.[6]

Signaling Pathway and Resistance Mechanism

The following diagrams illustrate the mechanism of action of this compound and the viral strategies to overcome its inhibitory effects.

cluster_host Host Cell cluster_virus Enterovirus PI4KIIIb PI4KIIIβ PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P produces PI Phosphatidylinositol (PI) PI->PI4KIIIb substrate Golgi Golgi Apparatus PI4P->Golgi localizes to RO Replication Organelle (RO) Golgi->RO required for biogenesis Replication RNA Replication RO->Replication site of vRNA Viral RNA vRNA->Replication This compound This compound This compound->PI4KIIIb inhibits

Caption: Mechanism of action of this compound in inhibiting viral replication.

cluster_host Host Cell cluster_virus Virus PI4KIIIb PI4KIIIβ PI4P PI4P Production PI4KIIIb->PI4P RO_Formation RO Formation PI4P->RO_Formation Viral_Replication Viral Replication RO_Formation->Viral_Replication enables 3A_Mutation 3A Protein Mutation (e.g., H57Y in CVB3) 3A_Mutation->Viral_Replication enables bypass of RO requirement NS_Mutations NS3/NS4B/NS5A Mutations (in HCV) NS_Mutations->Viral_Replication confers resistance This compound This compound This compound->PI4KIIIb inhibits

Caption: Viral resistance mechanisms to this compound.

Experimental Protocols

Determination of 50% Effective Concentration (EC50) and 50% Cytotoxic Concentration (CC50)

Objective: To determine the antiviral potency and cytotoxicity of this compound.

Methodology:

  • Cell Culture: Buffalo green monkey (BGM) kidney cells or HeLa R19 cells are cultured in minimal essential medium (MEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 environment.[4]

  • Antiviral Assay (EC50):

    • Cells are seeded in 96-well plates and infected with the virus at a multiplicity of infection (MOI) of 0.01.

    • After a 2-hour incubation period, the virus inoculum is removed.

    • Serial dilutions of this compound (e.g., ranging from 0.01 to 100 µM) are added to the wells.[4]

    • The plates are incubated for 3 to 4 days.

    • Viral cytopathic effect (CPE) is then quantified using a suitable cell viability assay, such as the CellTiter 96 AQueous One Solution Reagent.

    • The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to untreated controls.[4]

  • Cytotoxicity Assay (CC50):

    • Uninfected cells are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • After 3 to 4 days of incubation, cell viability is measured using a colorimetric assay (e.g., MTS/PMS).

    • The CC50 value is the concentration of the compound that reduces cell viability by 50%.[4]

In Vitro Generation of Resistant Viral Mutants

Objective: To select for and identify viral mutations that confer resistance to this compound.

Methodology:

  • Virus Propagation: A wild-type virus stock is propagated in a suitable cell line.

  • Resistance Selection:

    • Cells are infected with the virus in the presence of a sub-optimal concentration of this compound (e.g., at the EC50 or 2x EC50).

    • The virus is allowed to replicate until CPE is observed.

    • The supernatant containing the progeny virus is harvested and used to infect fresh cells with an incrementally increasing concentration of this compound.

    • This process of serial passage is continued until a viral population capable of replicating in the presence of high concentrations of the compound is obtained.[6]

  • Plaque Purification: The resistant viral population is subjected to plaque purification to isolate clonal viral populations.

  • Genotypic Analysis:

    • Viral RNA is extracted from the resistant clones.

    • The genome is amplified by RT-PCR.

    • The amplified DNA is sequenced to identify mutations compared to the wild-type virus sequence.[6]

Phenotypic Characterization of Resistant Mutants

Objective: To confirm the resistance phenotype of the identified mutants.

Methodology:

  • EC50 Determination: The EC50 of this compound against the wild-type and mutant viruses is determined as described in section 5.1. A significant increase in the EC50 for the mutant virus confirms resistance.[6]

  • Cross-Resistance Studies: The susceptibility of the resistant mutants to other antiviral compounds with different mechanisms of action can be assessed to determine if the resistance is specific to this compound.[6]

Conclusion

This compound represents a promising antiviral candidate with a high genetic barrier to resistance due to its targeting of a host cell factor. While resistance can emerge through viral mutations that allow for a bypass of the PI4KIIIβ-dependent replication pathway, the requirement for specific mutations in viral proteins suggests that the development of resistance is a less frequent event compared to drugs targeting viral enzymes. Understanding the mechanisms of resistance is crucial for the clinical development of this compound and for designing combination therapies that could further suppress the emergence of resistant variants. The experimental protocols outlined in this guide provide a framework for the continued investigation of resistance to this compound and other host-targeting antivirals.

References

Methodological & Application

Application Note: BF738735 for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BF738735 is a potent and highly selective, cell-permeable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB) with an IC50 of 5.7 nM.[1][2] It displays approximately 300-fold selectivity over the related isoform PI4KIIIα (IC50 = 1.7 µM).[1][2][3] PI4KIIIβ is a host cell lipid kinase that is hijacked by numerous positive-sense RNA viruses, such as enteroviruses (e.g., rhinovirus, coxsackievirus) and Hepatitis C Virus (HCV), to generate phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles (ROs).[4][5] By inhibiting PI4KIIIβ, this compound disrupts the integrity of these ROs, blocking viral RNA replication and exhibiting broad-spectrum antiviral activity.[1][3][5] Due to its specific targeting of a host factor, this compound presents a high genetic barrier to the development of viral resistance.[3]

This document provides detailed protocols for utilizing this compound in cell culture for antiviral efficacy and cytotoxicity assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueNotes
PI4KIIIβ IC505.7 nMIn vitro kinase assay.[1][3]
PI4KIIIα IC501.7 µMDemonstrates high selectivity for the β isoform.[1][2]
Enteroviruses EC504 - 71 nMEffective against a broad range of species including rhinovirus, poliovirus, and coxsackievirus.[1][3]
Hepatitis C Virus (HCV) EC50~56 - 77 nMActivity demonstrated in HCV replicon systems.[1][3]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineParameterValueNotes
Various CC5011 - 65 µMCytotoxicity determined after 3-4 days of incubation.[1]
HeLa CC5061 µMCytotoxicity determined by MTS assay after 2-3 days.[6]

Signaling Pathway and Experimental Workflows

cluster_virus Viral Replication Cycle cluster_host Host Cell Factors PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP->ADP RO Replication Organelle (RO) Membrane Enrichment PI4P->RO Recruits Host Proteins & Lipids V_Rep Viral RNA Replication RO->V_Rep Provides Scaffold PI4KIIIb PI4KIIIβ (Host Kinase) PI4KIIIb->PI4P Catalyzes This compound This compound This compound->PI4KIIIb Inhibition

Caption: Mechanism of action of this compound in inhibiting viral replication.

A 1. Seed Cells (e.g., HeLa, Huh-7) in 96-well plates B 2. Incubate 24h Allow cells to adhere A->B C 3. Prepare Serial Dilutions of this compound and Virus Inoculum B->C D 4. Treat Cells Add this compound dilutions C->D E 5. Infect Cells Add virus at optimal MOI D->E F 6. Incubate (e.g., 48-72 hours) E->F G 7. Quantify Viral Replication (e.g., CPE scoring, qPCR, luciferase assay) F->G H 8. Data Analysis Calculate EC50 value G->H

Caption: Workflow for determining the antiviral efficacy (EC50) of this compound.

A 1. Seed Cells in 96-well plates B 2. Incubate 24h Allow cells to adhere A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells Add compound dilutions to wells C->D E 5. Incubate (e.g., 72-96 hours) D->E F 6. Add Viability Reagent (e.g., CellTiter 96 AQueous One) E->F G 7. Incubate (1-4 hours) F->G H 8. Measure Absorbance (490 nm) G->H I 9. Data Analysis Calculate CC50 value H->I

Caption: Workflow for assessing the cytotoxicity (CC50) of this compound.

Experimental Protocols

1. Reagent Preparation

  • This compound Stock Solution (10 mM): this compound is soluble in DMSO at concentrations of up to 50 mg/mL. To prepare a 10 mM stock, dissolve 4.26 mg of this compound (Molecular Weight: 426.46 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C for up to 1 year or -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

2. Cell Culture

  • Cell Lines: Use cell lines susceptible to the virus of interest (e.g., HeLa for rhinovirus, Huh-7 for HCV, Vero for coxsackievirus).

  • Growth Medium: Culture cells in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

3. Protocol for Antiviral Efficacy Assay (EC50 Determination)

This protocol is a general guideline for a viral replication inhibition assay.

  • Cell Seeding: Seed host cells into a 96-well clear-bottom plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1 x 10^4 cells/well for HeLa cells). Include wells for "cell control" (no virus, no compound) and "virus control" (virus, no compound).

  • Incubation: Incubate the plate for 18-24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in viral growth medium (typically low-serum, e.g., 2% FBS). Concentrations should span the expected EC50 value (e.g., from 1 µM down to 1 nM).

  • Treatment: Remove the growth medium from the cells and add 50 µL/well of the 2X this compound dilutions.

  • Infection: Add 50 µL/well of virus diluted in viral growth medium to achieve a desired Multiplicity of Infection (MOI), typically between 0.01 and 0.1.

  • Incubation: Incubate the plate for a period appropriate for the virus replication cycle (e.g., 48 to 72 hours), until significant cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification: Assess viral replication inhibition. The method will depend on the virus and may include:

    • CPE Assay: Visually score the percentage of cell death in each well.

    • Cell Viability Assay: Use a reagent like CellTiter-Glo® or MTS reagent to quantify the number of viable cells remaining.

    • Reporter Virus Assay: Measure the signal (e.g., luciferase, GFP) from a recombinant reporter virus.

  • Data Analysis: Normalize the data to the virus control (0% inhibition) and cell control (100% inhibition). Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model (four-parameter variable slope) to calculate the 50% effective concentration (EC50).

4. Protocol for Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that reduces cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay protocol.

  • Incubation: Incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the complete growth medium. The concentration range should be higher than for the EC50 assay (e.g., 200 µM to 0.1 µM). Remove the old medium and add 100 µL/well of the compound dilutions. Include "untreated" control wells containing medium with the highest concentration of DMSO only.

  • Incubation: Incubate the cells for a duration equivalent to the antiviral assay (e.g., 72 to 96 hours).[1]

  • Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS/XTT reagent) to each well.[1]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Normalize the absorbance values to the untreated control wells (100% viability). Plot the percent viability against the log concentration of this compound and use non-linear regression to calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) can then be calculated as CC50 / EC50.

References

Application Notes and Protocols for Utilizing BF738735 in Antiviral Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell kinase essential for the replication of a broad range of viruses.[1][2] By targeting a host factor, this compound presents a promising strategy for antiviral drug development, as it is expected to have a high barrier to the development of viral resistance.[2][3] These application notes provide detailed protocols for utilizing this compound as a reference compound in antiviral screening assays, summarizing its known activity and providing a framework for its experimental use.

This compound has demonstrated broad-spectrum antiviral activity against various enteroviruses and rhinoviruses, with 50% effective concentrations (EC50) ranging from 4 to 71 nM.[1] It has also shown activity against Hepatitis C Virus (HCV), although with slightly lower potency.[2][4] Its mechanism of action involves the inhibition of PI4KIIIβ, which disrupts the formation of viral replication organelles by depleting phosphatidylinositol 4-phosphate (PI4P) at these sites.[5][6][7] This compound exhibits a high selectivity index, with low cytotoxicity in host cells.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various targets and viruses, as well as its effect on host cells.

ParameterTarget/VirusCell LineValueReference
IC50 PI4KIIIβ-5.7 nM[1][2]
PI4KIIIα-1.7 µM[1][2]
EC50 Enteroviruses & Rhinoviruses-4 - 71 nM[1]
Coxsackievirus B3 (CVB3)-77 nM[1]
Hepatitis C Virus (HCV) Genotype 1bHuh 5.256 nM[2]
Hepatitis C Virus (HCV) Genotype 1bPrimary Human Hepatocytes0.15 µM[4]
Hepatitis C Virus (HCV) Genotype 3aPrimary Human Hepatocytes0.20 µM[4]
CC50 Various-11 - 65 µM[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20.8 mg/mL).[1]

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Determination of 50% Effective Concentration (EC50)

This protocol is designed to determine the concentration of this compound that inhibits viral replication by 50%.

Materials:

  • Host cells permissive to the virus of interest (e.g., HeLa, Vero E6)

  • Complete cell culture medium

  • Virus stock with a known titer

  • This compound working solutions (serial dilutions)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS reagent)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.01 µM to 100 µM.[1]

  • Remove the culture medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI) for 2 hours.[1]

  • After the 2-hour incubation, remove the virus inoculum and add 100 µL of the prepared this compound serial dilutions to the respective wells. Include wells with untreated, infected cells (virus control) and uninfected, untreated cells (cell control).

  • Incubate the plates for a period appropriate for the virus replication cycle (e.g., 3 to 4 days).[1]

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, replace the medium with CellTiter 96 AQueous One solution reagent and measure the optical density at 490 nm.[1]

  • Calculate the percentage of viral inhibition for each concentration of this compound relative to the virus control.

  • Plot the percentage of inhibition against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.

Determination of 50% Cytotoxic Concentration (CC50)

This protocol is performed in parallel with the EC50 assay to determine the concentration of this compound that causes a 50% reduction in the viability of uninfected host cells.

Materials:

  • Same as for the EC50 assay, excluding the virus stock.

Protocol:

  • Seed the 96-well plates with host cells as described for the EC50 assay.

  • On the following day, remove the culture medium and add 100 µL of the serial dilutions of this compound to the wells. Include wells with untreated, uninfected cells (cell control).

  • Incubate the plates for the same duration as the EC50 assay (e.g., 3 to 4 days).[1]

  • Assess cell viability using the same method as in the EC50 assay.

  • Calculate the percentage of cytotoxicity for each concentration of this compound relative to the cell control.

  • Plot the percentage of cytotoxicity against the log concentration of this compound and determine the CC50 value using a non-linear regression analysis.

Selectivity Index (SI) Calculation

The selectivity index is a crucial parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.

Formula: SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells.

Visualizations

Signaling Pathway of this compound Action

BF738735_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Replication_Organelles Replication Organelles (ROs) Viral_RNA->Replication_Organelles Hijacks host machinery PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylation PI4P->Replication_Organelles Recruited for RO formation This compound This compound This compound->PI4KIIIbeta Inhibits Antiviral_Screening_Workflow Start Start Cell_Seeding Seed host cells in 96-well plates Start->Cell_Seeding Compound_Prep Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Infection Infect cells with virus (for EC50) Compound_Prep->Infection No_Infection No infection (for CC50) Compound_Prep->No_Infection Treatment Add compound dilutions to cells Infection->Treatment No_Infection->Treatment Incubation Incubate for 3-4 days Treatment->Incubation Viability_Assay Perform cell viability assay Incubation->Viability_Assay Data_Analysis Analyze data and calculate EC50 and CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End Logical_Relationship EC50 EC50 (Antiviral Potency) SI Selectivity Index (SI) (Therapeutic Window) EC50->SI Lower is better CC50 CC50 (Cellular Toxicity) CC50->SI Higher is better

References

Application Notes and Protocols for In Vivo Studies of BF738735 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of various enteroviruses.[1][2] In vitro studies have demonstrated its broad-spectrum antiviral activity against a range of enteroviruses and rhinoviruses at nanomolar concentrations.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in mouse models, based on available preclinical data. The primary focus of in vivo studies to date has been on its efficacy in a coxsackievirus-induced pancreatitis model.

Mechanism of Action

This compound exerts its antiviral effect by targeting the host PI4KIIIβ, thereby inhibiting the formation of viral replication organelles. This mechanism, which targets a host factor rather than a viral protein, suggests a higher barrier to the development of viral resistance.[2]

Signaling Pathway of this compound-mediated Antiviral Activity

cluster_virus Enterovirus Replication Cycle cluster_host Host Cell Viral Entry Viral Entry Viral Translation & Polyprotein Processing Viral Translation & Polyprotein Processing Viral Entry->Viral Translation & Polyprotein Processing Replication Organelle Formation Replication Organelle Formation Viral Translation & Polyprotein Processing->Replication Organelle Formation Viral RNA Replication Viral RNA Replication Replication Organelle Formation->Viral RNA Replication Virion Assembly & Release Virion Assembly & Release Viral RNA Replication->Virion Assembly & Release PI4KIIIb PI4KIIIβ PI4P PI4P Lipids PI4KIIIb->PI4P Catalyzes PI4P->Replication Organelle Formation Essential for This compound This compound This compound->PI4KIIIb Inhibits

Caption: this compound inhibits the host factor PI4KIIIβ, disrupting the production of PI4P lipids essential for the formation of enterovirus replication organelles.

Data Presentation

In Vivo Efficacy of this compound in a Coxsackievirus B4-Induced Pancreatitis Mouse Model
Treatment GroupDoseRoute of AdministrationKey FindingsReference
This compound1 mg/kgIntravenous (IV)Well tolerated.[1]
This compound5 mg/kgOral (PO)Some inhibition of viral effects observed.[1]
This compound25 mg/kgNot specifiedComplete inhibition of viral effects observed.[1]
Vehicle ControlNot applicableIV or POViral-induced pancreatitis.[1]
In Vitro Activity of this compound
AssayTargetIC50 / EC50Cytotoxicity (CC50)Selectivity IndexReference
Kinase AssayPI4KIIIβ5.7 nM--[1]
Kinase AssayPI4KIIIα1.7 µM-~300-fold vs PI4KIIIβ[1]
Antiviral AssayEnteroviruses4 - 71 nM11 - 65 µMHigh[1]
Antiviral AssayRhinoviruses4 - 71 nM11 - 65 µMHigh[1]

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Study

A Acclimatize Mice B Infect with Coxsackievirus B4 A->B C Administer this compound or Vehicle B->C D Monitor Clinical Signs & Body Weight C->D E Collect Blood & Tissues at Endpoint D->E F Analyze Viral Load, Histopathology & Biomarkers E->F

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse model of coxsackievirus infection.

Detailed Protocol: Coxsackievirus B4-Induced Pancreatitis Model

1. Animal Model

  • Species: Mouse

  • Strain: Specific pathogen-free BALB/c mice are commonly used for coxsackievirus studies.

  • Age: 4-6 weeks old.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Materials

  • This compound (powder)

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) for oral administration, saline for intravenous administration)

  • Coxsackievirus B4 (CVB4) stock of known titer (Plaque Forming Units/mL)

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Tissue collection tools (forceps, scissors)

  • Formalin (10%) for tissue fixation

  • RNAlater or liquid nitrogen for snap-freezing tissues

3. Experimental Procedure

  • Virus Infection:

    • Infect mice with a pre-determined dose of CVB4 to induce pancreatitis. The route of infection can be intraperitoneal (IP) or oral, depending on the experimental design.

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution with the appropriate vehicle to the final desired concentrations (e.g., 1 mg/kg, 5 mg/kg, 25 mg/kg).

    • Administer this compound or vehicle control to the mice via the chosen route (intravenous or oral gavage). The timing of administration (prophylactic or therapeutic) relative to virus infection should be clearly defined.

  • Monitoring:

    • Monitor the mice daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy) and record body weight.

  • Sample Collection:

    • At the experimental endpoint (e.g., day 3 or 5 post-infection), euthanize the mice.

    • Collect blood via cardiac puncture for pharmacokinetic analysis and serum biomarker analysis.

    • Harvest the pancreas and other relevant organs (e.g., spleen, heart, liver).

    • For histopathology, fix a portion of the pancreas in 10% formalin.

    • For virological analysis (e.g., plaque assay or qPCR), store a portion of the pancreas in RNAlater or snap-freeze in liquid nitrogen.

4. Endpoint Analysis

  • Pharmacokinetics:

    • Determine the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Virology:

    • Quantify the viral load in the pancreas and other tissues using a plaque assay to determine infectious virus titers or qRT-PCR to measure viral RNA levels.

  • Histopathology:

    • Process the formalin-fixed pancreatic tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the pancreatic sections for inflammation, necrosis, and edema by a qualified pathologist blinded to the treatment groups.

  • Biomarker Analysis:

    • Measure levels of relevant serum biomarkers of pancreatitis, such as amylase and lipase.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. All work with live virus must be conducted in a certified Biosafety Level 2 (BSL-2) facility.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

BF738735: Application Notes and Protocols for Enterovirus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and broad-spectrum inhibitor of enterovirus replication. It has demonstrated significant antiviral activity against a wide range of enteroviruses, including rhinoviruses, coxsackieviruses, poliovirus, and enterovirus 71 (EV71).[1][2] This document provides detailed application notes and protocols for the use of this compound in enterovirus research, including its mechanism of action, quantitative antiviral activity and cytotoxicity data, and detailed experimental protocols for in vitro and in vivo studies.

Mechanism of Action

This compound functions by targeting a host cell factor, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), rather than a viral protein.[1][2] Enteroviruses remodel host cell membranes to create specialized structures called replication organelles (ROs), which are essential for viral RNA replication.[2][3] The formation and function of these ROs are critically dependent on the generation of phosphatidylinositol 4-phosphate (PI4P) by PI4KIIIβ.[3][4][5]

The viral protein 3A plays a key role in recruiting PI4KIIIβ to the sites of replication.[6] this compound is a potent inhibitor of PI4KIIIβ, with an IC50 of 5.7 nM.[1][7] By inhibiting PI4KIIIβ, this compound disrupts the production of PI4P, thereby preventing the formation of functional replication organelles and ultimately blocking viral RNA replication.[2][7] This mechanism of targeting a host factor contributes to a high genetic barrier to the development of viral resistance.[1]

Enterovirus Enterovirus Infection Viral_3A Viral Protein 3A Enterovirus->Viral_3A Expression of PI4KIIIb Host PI4KIIIβ Viral_3A->PI4KIIIb Recruits PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P Catalyzes production of This compound This compound This compound->PI4KIIIb Inhibits ROs Replication Organelles (ROs) PI4P->ROs Essential for formation of Replication Viral RNA Replication ROs->Replication Site of Inhibition Inhibition

Caption: Mechanism of action of this compound in inhibiting enterovirus replication.

Quantitative Data

Antiviral Activity of this compound

The 50% effective concentration (EC50) of this compound has been determined against a panel of enteroviruses and rhinoviruses. The compound exhibits potent activity with EC50 values in the nanomolar range.[2][7]

VirusEC50 (nM)
Human Rhinovirus 14 (HRV14)4 - 24
Human Rhinovirus 63 (HRV63)6
Human Rhinovirus 70 (HRV70)24
Human Rhinovirus 72 (HRV72)28
Human Rhinovirus 85 (HRV85)24
Human Rhinovirus 86 (HRV86)24
Human Rhinovirus 89 (HRV89)24
Coxsackievirus A9 (CVA9)21
Coxsackievirus B3 (CVB3)15 - 77
Enterovirus 71 (EV71)11
Poliovirus 1 (PV1)19
Poliovirus 2 (PV2)13
Poliovirus 3 (PV3)5

Table 1: Antiviral activity (EC50) of this compound against a panel of enteroviruses and rhinoviruses.[1][2]

Cytotoxicity of this compound

The 50% cytotoxic concentration (CC50) of this compound has been evaluated in various cell lines, demonstrating a high selectivity index (CC50/EC50).

Cell LineCC50 (µM)
BGM kidney cells11 - 65
HeLa R19 cells11 - 65
HeLa Rh cells>10

Table 2: Cytotoxicity (CC50) of this compound in different cell lines.[2][7]

Experimental Protocols

In Vitro PI4KIIIβ Kinase Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against PI4KIIIβ.

Materials:

  • Recombinant PI4KIIIβ and PI4KIIIα enzymes

  • Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate

  • Assay buffer with Triton X-100

  • ATP and [γ-33P]ATP

  • This compound compound

  • Phosphoric acid

  • Microplate scintillation counter

Procedure:

  • Dilute recombinant PI4KIIIβ or PI4KIIIα and the PI-PS substrate in the assay buffer.

  • Prepare serial dilutions of this compound.

  • Add the diluted enzymes, substrate, and this compound dilutions to a microplate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the reaction mixture for 75-90 minutes at 30°C.

  • Terminate the reaction by adding phosphoric acid.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition relative to controls to determine the IC50 value.[7]

start Start prep_reagents Prepare Reagents: - Enzyme (PI4KIIIβ) - Substrate (PI-PS) - this compound dilutions start->prep_reagents mix Mix Reagents in Microplate prep_reagents->mix initiate Initiate Reaction (Add ATP/[γ-33P]ATP) mix->initiate incubate Incubate (75-90 min, 30°C) initiate->incubate terminate Terminate Reaction (Add Phosphoric Acid) incubate->terminate measure Measure Radioactivity (Scintillation Counter) terminate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the in vitro PI4KIIIβ kinase assay.

Antiviral Activity (EC50) and Cytotoxicity (CC50) Assays

This protocol describes a cell-based assay to determine the EC50 and CC50 values of this compound.

Materials:

  • Host cell lines (e.g., BGM kidney cells, HeLa R19 cells)

  • Enterovirus stock (e.g., CVB3, EV71)

  • Minimal Essential Medium (MEM) with 10% fetal bovine serum, penicillin, and streptomycin

  • This compound compound

  • CellTiter 96 AQueous One Solution Reagent

  • 96-well plates

  • Spectrophotometer

Procedure for EC50 Determination:

  • Seed host cells in a 96-well plate and incubate overnight at 37°C with 5% CO2.

  • Infect the cells with the enterovirus at a multiplicity of infection (MOI) that results in a clear cytopathic effect (CPE), typically 100 CCID50.[2]

  • After a 2-hour incubation, remove the virus inoculum.

  • Add fresh medium containing serial dilutions of this compound to the wells.

  • Incubate the plates for 3 to 4 days, or until CPE is observed in the virus control wells.

  • Assess cell viability by adding CellTiter 96 AQueous One Solution Reagent and measuring the optical density at 490 nm.

  • Calculate the EC50 value, which is the concentration of this compound that inhibits the viral CPE by 50%.[2][7]

Procedure for CC50 Determination:

  • Seed host cells in a 96-well plate as for the EC50 assay.

  • Add serial dilutions of this compound to the wells without viral infection.

  • Incubate the plates for 3 to 4 days.

  • Assess cell viability using the CellTiter 96 AQueous One Solution Reagent as described above.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.[2][7]

start_ec50 Start EC50 Assay seed_cells_ec50 Seed Host Cells in 96-well plate start_ec50->seed_cells_ec50 infect_cells Infect Cells with Enterovirus seed_cells_ec50->infect_cells add_bf738735_ec50 Add Serial Dilutions of this compound infect_cells->add_bf738735_ec50 incubate_ec50 Incubate (3-4 days) add_bf738735_ec50->incubate_ec50 measure_cpe Assess Cell Viability (CellTiter 96) incubate_ec50->measure_cpe calculate_ec50 Calculate EC50 measure_cpe->calculate_ec50 end_ec50 End calculate_ec50->end_ec50 start_cc50 Start CC50 Assay seed_cells_cc50 Seed Host Cells in 96-well plate start_cc50->seed_cells_cc50 add_bf738735_cc50 Add Serial Dilutions of this compound seed_cells_cc50->add_bf738735_cc50 incubate_cc50 Incubate (3-4 days) add_bf738735_cc50->incubate_cc50 measure_viability Assess Cell Viability (CellTiter 96) incubate_cc50->measure_viability calculate_cc50 Calculate CC50 measure_viability->calculate_cc50 end_cc50 End calculate_cc50->end_cc50

Caption: Workflow for determining antiviral activity (EC50) and cytotoxicity (CC50).

In Vivo Efficacy in a Coxsackievirus-Induced Pancreatitis Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of coxsackievirus B4 (CVB4)-induced pancreatitis.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • Coxsackievirus B4 (CVB4) stock

  • This compound compound formulated for in vivo administration (e.g., in a suitable vehicle for oral or intravenous administration)

  • Phosphate-buffered saline (PBS)

  • Equipment for animal handling, injection, and tissue collection

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Virus Infection: Infect mice with a predetermined dose of CVB4 via intraperitoneal (i.p.) injection. A control group should receive a mock infection with PBS.

  • Compound Administration: Administer this compound to the treatment groups at various doses (e.g., 5 mg/kg and 25 mg/kg) and routes (e.g., orally or intravenously).[7] A vehicle control group should receive the formulation vehicle only. Administration can begin prior to or shortly after virus infection.

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, lethargy, ruffled fur) and mortality for a specified period (e.g., 14 days).

  • Tissue Collection and Analysis: At the end of the study or at specific time points, euthanize the mice and collect tissues of interest (e.g., pancreas, heart, spleen).

  • Viral Load Determination: Determine the viral load in the collected tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay.

  • Histopathology: Perform histological analysis of the tissues to assess the extent of tissue damage and inflammation.

  • Data Analysis: Compare the clinical scores, survival rates, viral loads, and histopathological scores between the treatment and control groups to evaluate the in vivo efficacy of this compound.

start Start acclimate Acclimate Mice start->acclimate infect Infect Mice with CVB4 acclimate->infect treat Administer this compound or Vehicle infect->treat monitor Daily Monitoring (Clinical Signs, Survival) treat->monitor euthanize Euthanize and Collect Tissues monitor->euthanize analyze Analyze Tissues: - Viral Load (qRT-PCR) - Histopathology euthanize->analyze evaluate Evaluate Efficacy analyze->evaluate end End evaluate->end

Caption: Workflow for the in vivo evaluation of this compound in a mouse model.

Conclusion

This compound is a valuable research tool for studying enterovirus replication and for the development of novel antiviral therapies. Its well-defined mechanism of action, potent broad-spectrum activity, and high selectivity index make it a promising lead compound. The protocols provided in this document offer a foundation for researchers to further investigate the potential of this compound in combating enterovirus infections.

References

Application Notes and Protocols for Investigating HCV Replication with BF738735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The viral replication process is a complex interplay between viral proteins and host cellular factors, making it a prime target for antiviral therapies. A key host factor involved in the formation of the HCV replication complex is phosphatidylinositol 4-kinase III alpha (PI4KIIIα), which is recruited by the viral nonstructural protein 5A (NS5A). This interaction leads to the production of phosphatidylinositol 4-phosphate (PI4P), a crucial component of the membranous web where viral replication occurs.

BF738735 is a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and also exhibits activity against PI4KIIIα at higher concentrations. While initially investigated for its potential to disrupt the PI4KIIIα-dependent HCV replication, recent studies suggest that the anti-HCV activity of this compound may be attributed to off-target effects, potentially through the inhibition of phosphoinositide 3-kinases (PI3Ks). This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the intricate mechanisms of HCV replication.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HCV
HCV Genotype/SystemAssay TypeCell LineEndpoint MeasuredEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Genotype 1b (replicon)Luciferase ReporterHuh 5-2Luciferase activity~0.1 - 0.7>10>14-100[1]
Genotype 2a (replicon)Luciferase ReporterHuh-7Luciferase activity~10-fold less potent than GT1b>10-[1]
Genotype 1b (infectious)qRT-PCRPrimary Human HepatocytesHCV RNA levels0.15Not specified-[1]
Genotype 3a (infectious)qRT-PCRPrimary Human HepatocytesHCV RNA levels0.20Not specified-[1]

Note: EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity Assessment

This protocol describes the use of a stable HCV subgenomic replicon cell line expressing a reporter gene (e.g., luciferase) to quantify the antiviral activity of this compound.

Materials:

  • HCV subgenomic replicon cell line (e.g., Huh-7 based, genotype 1b with a luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin) for selection (if applicable)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

    • Trypsinize and resuspend the cells in fresh medium without G418.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "no-drug" control (vehicle only) and a "no-cell" control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

    • Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all readings.

    • Normalize the luciferase signal of the treated wells to the vehicle control wells (set as 100% replication).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Calculate the EC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Quantitative RT-PCR (qRT-PCR) for HCV RNA Quantification

This protocol is used to directly measure the amount of HCV RNA in infected cells following treatment with this compound.

Materials:

  • HCV-infected cells (e.g., Huh-7.5 cells infected with JFH-1)

  • This compound (dissolved in DMSO)

  • 24-well cell culture plates

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase and corresponding buffer

  • HCV-specific primers and probe (targeting a conserved region like the 5' UTR)

  • Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Infection and Treatment:

    • Seed Huh-7.5 cells in a 24-well plate and incubate overnight.

    • Infect the cells with HCV (e.g., JFH-1 strain) at a suitable multiplicity of infection (MOI).

    • After 4-6 hours of infection, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

    • Incubate for 48-72 hours.

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells directly in the wells using an RNA extraction reagent (e.g., TRIzol) and proceed with RNA isolation according to the manufacturer's protocol.

    • Quantify the extracted RNA using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcriptase.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, HCV-specific primers and probe, and the synthesized cDNA.

    • Perform a parallel qPCR for the housekeeping gene (e.g., GAPDH) for each sample to normalize the data.

    • Run the qPCR on a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the HCV and the housekeeping gene for each sample.

    • Calculate the relative HCV RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

    • Calculate the EC₅₀ value as described in Protocol 1.

Protocol 3: MTS Assay for Cytotoxicity Assessment

This protocol determines the cytotoxic effect of this compound on the host cells used in the antiviral assays.

Materials:

  • Huh-7 cells (or the specific cell line used in the antiviral assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTS reagent (containing PES)

  • Spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in Protocol 1.

  • MTS Assay:

    • After the 48-72 hour incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Normalize the absorbance of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the CC₅₀ value using a non-linear regression analysis.

Mandatory Visualizations

HCV_Replication_and_BF738735_Action cluster_Cell Hepatocyte cluster_ER Endoplasmic Reticulum (ER) HCV_RNA HCV (+)RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins NS3-NS5B Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Membranous Web (Replication Complex) NS_Proteins->Replication_Complex NS5A NS5A PI4KIIIa PI4KIIIα NS5A->PI4KIIIa Recruits & Activates PI4P PI4P PI4KIIIa->PI4P Converts PI to PI4P PI4P->Replication_Complex Essential for formation Negative_RNA (-)RNA Intermediate Replication_Complex->Negative_RNA Replication Progeny_RNA Progeny (+)RNA Negative_RNA->Progeny_RNA Replication This compound This compound This compound->PI4KIIIa Inhibits (higher conc.) PI3K PI3K This compound->PI3K Inhibits (potential primary target) Akt Akt PI3K->Akt Activates Akt->Replication_Complex Modulates (Pro-viral effects)

Caption: Signaling pathway of HCV replication and the inhibitory action of this compound.

Antiviral_Testing_Workflow Start Start: Compound this compound Cytotoxicity Cytotoxicity Assay (MTS) Determine CC₅₀ Start->Cytotoxicity Primary_Screen Primary Antiviral Screen (HCV Replicon Assay - Luciferase) Determine EC₅₀ Start->Primary_Screen Data_Analysis Data Analysis & Interpretation - Calculate Selectivity Index - Identify resistance mutations - Elucidate target pathway Cytotoxicity->Data_Analysis Secondary_Screen Secondary Antiviral Screen (qRT-PCR) Confirm RNA reduction Primary_Screen->Secondary_Screen Active compounds Mechanism Mechanism of Action Studies - Resistance selection - Kinase inhibition profiling - PI4P level analysis Secondary_Screen->Mechanism Mechanism->Data_Analysis Conclusion Conclusion: Characterize antiviral profile of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for the preclinical evaluation of this compound against HCV.

Logical_Relationship cluster_HCV HCV Replication Requirement cluster_this compound This compound Inhibition NS5A NS5A Protein PI4KIIIa_activity PI4KIIIα Activity NS5A->PI4KIIIa_activity recruits and activates PI4P_production PI4P Production PI4KIIIa_activity->PI4P_production Replication_Complex_Formation Replication Complex Formation PI4P_production->Replication_Complex_Formation Viral_Replication Viral RNA Replication Replication_Complex_Formation->Viral_Replication This compound This compound PI3K_inhibition PI3K Inhibition (Primary Target) This compound->PI3K_inhibition PI4K_inhibition PI4KIIIα/β Inhibition (Off-target/Higher Conc.) This compound->PI4K_inhibition Replication_Inhibition Inhibition of HCV Replication PI3K_inhibition->Replication_Inhibition PI4K_inhibition->Replication_Inhibition

Caption: Logical relationship between HCV replication factors and this compound's inhibitory pathways.

References

BF738735: A Potent and Selective Tool for Interrogating PI4KIIIβ Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid primarily localized to the Golgi apparatus. PI4P plays a fundamental role in regulating vesicular trafficking, maintaining Golgi structure, and serving as a docking site for various effector proteins. Notably, a growing body of evidence has implicated PI4KIIIβ as a critical host factor for the replication of a broad range of RNA viruses, including enteroviruses, rhinoviruses, and coronaviruses. These viruses hijack the PI4KIIIβ-PI4P pathway to establish their replication organelles, making PI4KIIIβ an attractive target for the development of broad-spectrum antiviral therapies.

BF738735 is a potent and highly selective small molecule inhibitor of PI4KIIIβ. Its high affinity and specificity make it an invaluable research tool for elucidating the diverse cellular functions of PI4KIIIβ and for exploring its potential as a therapeutic target. This document provides detailed application notes and experimental protocols for utilizing this compound in studying PI4KIIIβ function.

Mechanism of Action

This compound acts as a reversible inhibitor of PI4KIIIβ, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of phosphatidylinositol (PI) to PI4P.[1][2] This inhibition leads to a dose-dependent decrease in cellular PI4P levels, particularly at the Golgi apparatus.[2][3] The reduction in PI4P disrupts the recruitment of PI4P-binding proteins, such as the oxysterol-binding protein (OSBP), to the Golgi. OSBP is involved in the transport of cholesterol to viral replication organelles, a process essential for the replication of many viruses.[2][3] By inhibiting PI4KIIIβ, this compound effectively blocks the formation of these specialized replication compartments, thereby halting viral proliferation.[1][4]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)Selectivity (fold vs. PI4KIIIβ)Reference
PI4KIIIβ5.71[1][4]
PI4KIIIα1700~300[1][4]
Other Lipid Kinases>10,000>1754[2][3]
Table 2: Antiviral Activity and Cytotoxicity of this compound
Virus (Cell Line)EC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
Human Rhinovirus 14 (HeLa)4 - 3111 - 65>350[1][2][4]
Coxsackievirus B3 (BGM)7711 - 65>142[1][4]
Poliovirus (Vero)4 - 3111 - 65>350[2]
Enterovirus 71 (RD)4 - 3111 - 65>350[2]
Hepatitis C Virus (HCV) Genotype 1b (Huh-7)56>30>535[5]

Signaling Pathways and Experimental Workflows

PI4KIIIbeta_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_virus Viral Replication PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIbeta PI4KIIIβ OSBP Oxysterol-binding protein (OSBP) PI4P->OSBP Recruitment Vesicle Vesicular Trafficking PI4P->Vesicle Regulates PI4KIIIbeta->PI4P ATP ADP This compound This compound This compound->PI4KIIIbeta Inhibition RO Replication Organelle (PI4P-rich) OSBP->RO Cholesterol Transport Viral_RNA Viral RNA Replication RO->Viral_RNA Supports

Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Antiviral Assay start_invitro Prepare reaction mix: Recombinant PI4KIIIβ, PI substrate, ATP, [γ-33P]ATP add_this compound Add serial dilutions of this compound start_invitro->add_this compound incubate_invitro Incubate at 30°C add_this compound->incubate_invitro terminate_reaction Terminate reaction incubate_invitro->terminate_reaction measure_radioactivity Measure incorporated radioactivity terminate_reaction->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 seed_cells Seed host cells in 96-well plates infect_cells Infect cells with virus seed_cells->infect_cells add_bf738735_cell Add serial dilutions of this compound infect_cells->add_bf738735_cell incubate_cells Incubate for 2-4 days add_bf738735_cell->incubate_cells assess_cpe Assess Cytopathic Effect (CPE) or cell viability (e.g., MTS assay) incubate_cells->assess_cpe calculate_ec50_cc50 Calculate EC50 and CC50 assess_cpe->calculate_ec50_cc50

Caption: General experimental workflows for in vitro and cell-based assays.

Experimental Protocols

In Vitro PI4KIIIβ Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant PI4KIIIβ.

Materials:

  • Recombinant human PI4KIIIβ

  • Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% Triton X-100)

  • This compound stock solution (in DMSO)

  • ATP solution

  • [γ-³³P]ATP

  • Phosphoric acid (to terminate the reaction)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a reaction tube, combine the recombinant PI4KIIIβ enzyme and the PI:PS substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the enzyme/substrate mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for PI4KIIIβ.

  • Incubate the reaction at 30°C for 60-90 minutes.[4]

  • Terminate the reaction by adding phosphoric acid.[4]

  • Spot the reaction mixture onto a filter paper or membrane that binds lipids.

  • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.[4]

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Antiviral Assay (CPE Reduction)

This protocol is used to determine the 50% effective concentration (EC50) of this compound in protecting cells from virus-induced cytopathic effect (CPE).

Materials:

  • Susceptible host cell line (e.g., HeLa for rhinovirus, Vero for poliovirus)

  • Complete growth medium (e.g., MEM with 10% FBS)

  • Virus stock with a known titer (TCID50 or PFU/mL)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • On the following day, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 2-4 days. A typical infection volume is 100 µL per well.

  • After a 1-2 hour adsorption period, remove the virus inoculum.[4]

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the infected cells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plate at the optimal temperature for virus replication (e.g., 37°C) for 2-4 days, or until complete CPE is observed in the virus control wells.[4]

  • Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent protection for each this compound concentration relative to the virus and cell controls.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Same as for the Cell-Based Antiviral Assay, excluding the virus.

Procedure:

  • Seed the host cells into a 96-well plate as described for the antiviral assay.

  • On the following day, remove the growth medium.

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the uninfected cells. Include a cell control (no compound).

  • Incubate the plate for the same duration as the antiviral assay (2-4 days).[4]

  • Assess cell viability using the same method as in the antiviral assay.

  • Calculate the percent cytotoxicity for each this compound concentration relative to the cell control.

  • Determine the CC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a powerful and selective chemical probe for investigating the multifaceted roles of PI4KIIIβ in cellular processes and viral replication. Its well-characterized mechanism of action and the availability of robust experimental protocols make it an indispensable tool for researchers in cell biology, virology, and drug discovery. The detailed information and protocols provided in this document are intended to facilitate the effective use of this compound in advancing our understanding of PI4KIIIβ function and its potential as a therapeutic target.

References

Therapeutic Potential of BF738735 in Viral Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell kinase essential for the replication of a broad range of viruses.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound's therapeutic potential against viral diseases, particularly those caused by enteroviruses and Hepatitis C virus (HCV). This compound exhibits significant antiviral activity at nanomolar concentrations with a high selectivity index, making it a promising candidate for further preclinical and clinical development.[1][2] Its mechanism of action, targeting a host factor, presents a high genetic barrier to the development of viral resistance.[1]

Introduction

The emergence of drug-resistant viral strains and the lack of effective treatments for many viral infections necessitate the development of novel antiviral strategies. One such strategy is to target host factors that are essential for viral replication, which can offer a broader spectrum of activity and a higher barrier to resistance. This compound is an investigational antiviral compound that targets the host lipid kinase PI4KIIIβ.[1] This kinase is hijacked by various RNA viruses, including enteroviruses (e.g., rhinoviruses, poliovirus, coxsackieviruses) and HCV, to create specialized membranous structures called replication organelles, which are the sites of viral genome replication.[3][4] By inhibiting PI4KIIIβ, this compound effectively blocks the formation of these replication organelles, thereby halting viral proliferation.[3][4] These application notes provide a comprehensive overview of the in vitro and in vivo antiviral properties of this compound and detailed protocols for its evaluation.

Data Presentation

In Vitro Efficacy and Cytotoxicity of this compound
VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Human Rhinovirus 14 (HRV14)HeLa3161>1967[2]
Poliovirus 2Vero13>100>7692[2]
Coxsackievirus B3 (CVB3)HeLa77 (luciferase assay)61>792[2]
Enterovirus 71 (EV71)RD11>100>9090[2]
Hepatitis C Virus (HCV) Genotype 1bHuh 5.2 replicon56>30>535[1][5]
Hepatitis C Virus (HCV) Genotype 1b (primary hepatocytes)Primary Human Hepatocytes150Not reportedNot reported[5]
Hepatitis C Virus (HCV) Genotype 3a (primary hepatocytes)Primary Human Hepatocytes200Not reportedNot reported[5]
In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)Reference
PI4KIIIβ5.7[1][2]
PI4KIIIα1700[1][2]

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against a target virus in a cell-based assay.

Materials:

  • Host cells permissive to the virus of interest (e.g., HeLa, Vero, RD, Huh-7)

  • Complete growth medium (e.g., MEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Virus stock with a known titer (CCID50 or PFU/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • CellTiter 96 AQueous One Solution Reagent (or equivalent MTS-based reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • On the day of the assay, prepare serial dilutions of this compound in the complete growth medium. A typical concentration range would be 0.01 to 100 µM.[2]

  • Remove the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1, or with 100 CCID50 of virus, for 2 hours at 37°C.[2]

  • After the 2-hour incubation, remove the virus inoculum and wash the cells gently with PBS.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with virus-infected cells without the compound (virus control) and uninfected cells without the compound (cell control).

  • Incubate the plates for 3 to 4 days at 37°C with 5% CO2, or until the cytopathic effect (CPE) is complete in the virus control wells.[2]

  • At the end of the incubation period, add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cell control and plot the results to determine the EC50 value.

In Vitro Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Same as for the antiviral activity assay, excluding the virus stock.

Procedure:

  • Seed 96-well plates with host cells as described in the antiviral assay protocol.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the wells. Include wells with cells and medium only (cell control).

  • Incubate the plates for 3 to 4 days at 37°C with 5% CO2.[2]

  • Perform the MTS assay as described in steps 7-9 of the antiviral activity assay protocol.

  • Calculate the percentage of cell viability for each concentration relative to the cell control and plot the results to determine the CC50 value.

In Vitro PI4KIIIβ Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on PI4KIIIβ activity.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS)

  • Assay buffer (containing Triton X-100)

  • ATP and [γ-33P]ATP

  • This compound

  • Phosphoric acid

  • Microplate scintillation counter

Procedure:

  • Dilute the recombinant PI4KIIIβ enzyme and the PI/PS substrate in the assay buffer.

  • Add serial dilutions of this compound to the enzyme/substrate mixture.

  • Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the reaction for 75-90 minutes at 30°C.

  • Terminate the reaction by adding phosphoric acid.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition relative to a control reaction without the inhibitor to determine the IC50 value.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by this compound.

Materials:

  • Same as for the antiviral activity assay.

Procedure:

  • Infect a confluent monolayer of host cells with the virus at a high MOI to ensure a single-cycle replication experiment.

  • After a 1-hour adsorption period, wash the cells to remove unattached virus.

  • Add a fixed, effective concentration of this compound to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Include a no-drug control and a control with a known inhibitor of a specific replication step.

  • At the end of the viral replication cycle (e.g., 8-12 hours), quantify the virus production (e.g., by plaque assay or RT-qPCR).

  • Plot the viral yield against the time of compound addition. A decrease in viral yield will only be observed if the compound is added before the target step in the replication cycle is completed.

Resistance Selection Assay

This protocol is used to assess the potential for the virus to develop resistance to this compound.

Materials:

  • Same as for the antiviral activity assay.

Procedure:

  • Infect host cells with the virus in the presence of a sub-optimal concentration of this compound (e.g., at or slightly above the EC50).

  • Allow the virus to replicate until CPE is observed.

  • Harvest the virus from the supernatant and use it to infect fresh cells in the presence of the same or a slightly higher concentration of this compound.

  • Repeat this passaging for multiple rounds.

  • After several passages, test the susceptibility of the passaged virus to this compound in an antiviral activity assay and compare it to the susceptibility of the wild-type virus.

  • Sequence the genome of any resistant viruses to identify mutations that confer resistance.

In Vivo Antiviral Efficacy in a Mouse Model of Coxsackievirus-Induced Pancreatitis

Materials:

  • Specific pathogen-free mice

  • Coxsackievirus B4 (CVB4)

  • This compound

  • Vehicle for drug administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Equipment for intravenous or oral administration

Procedure:

  • Administer this compound to mice via the desired route (e.g., 1 mg/kg intravenously or 5 mg/kg orally).[2]

  • Infect the mice with a pathogenic dose of CVB4.

  • Continue to administer this compound at specified intervals.

  • Monitor the mice for clinical signs of disease (e.g., weight loss, lethargy).

  • At the end of the study, sacrifice the mice and collect tissues (e.g., pancreas, heart) for virological and histological analysis.

  • Quantify viral titers in the tissues to determine the in vivo antiviral efficacy of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BF738735_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Cell Virus Enterovirus / HCV ReplicationOrganelle Replication Organelle (Membranous Web) Virus->ReplicationOrganelle Induces formation ViralReplication Viral RNA Replication ReplicationOrganelle->ViralReplication Site of PI4KIIIb PI4KIIIβ PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P Catalyzes production of PI4P->ReplicationOrganelle Essential for biogenesis This compound This compound This compound->PI4KIIIb Inhibits

Caption: Mechanism of action of this compound in inhibiting viral replication.

Antiviral_Assay_Workflow A Seed cells in 96-well plate B Infect cells with virus A->B C Add serial dilutions of this compound B->C D Incubate for 3-4 days C->D E Add MTS reagent D->E F Measure absorbance at 490 nm E->F G Calculate EC50 F->G

Caption: Workflow for determining the in vitro antiviral efficacy (EC50) of this compound.

Enterovirus_PI4KIIIb_Pathway cluster_virus_proteins Enterovirus cluster_host_factors Host Cell Factors ViralProtein3A Viral Protein 3A GBF1 GBF1 ViralProtein3A->GBF1 Recruits ACBD3 ACBD3 ViralProtein3A->ACBD3 Interacts with PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Produces Arf1 Arf1 GBF1->Arf1 Activates ReplicationOrganelle Replication Organelle Arf1->ReplicationOrganelle Contributes to ACBD3->PI4KIIIb Recruits PI4P->ReplicationOrganelle Enriches This compound This compound This compound->PI4KIIIb Inhibits

Caption: PI4KIIIβ signaling pathway in enterovirus replication.

HCV_PI4K_Pathway cluster_hcv_proteins HCV cluster_host_factors_hcv Host Cell Factors NS5A NS5A PI4KIIIa PI4KIIIα NS5A->PI4KIIIa Recruits & Activates MembranousWeb Membranous Web (Replication Complex) NS5A->MembranousWeb NS5B NS5B NS5B->MembranousWeb PI4P PI4P PI4KIIIa->PI4P Produces PI4P->MembranousWeb Enriches OSBP OSBP OSBP->PI4P Binds to Cholesterol Cholesterol OSBP->Cholesterol Transports Cholesterol->MembranousWeb Accumulates at This compound This compound This compound->PI4KIIIa Weakly Inhibits BF738735_note Note: this compound primarily targets PI4KIIIβ, which is also implicated in HCV secretion.

Caption: PI4KIIIα and cholesterol trafficking in HCV replication.

References

Application Notes and Protocols for BF738735 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of a broad range of enteroviruses and hepatitis C virus (HCV).[1][2] By targeting a host dependency factor, this compound presents a high genetic barrier to resistance.[1] Its mechanism of action, which involves the disruption of viral replication organelles, makes it an attractive candidate for combination therapy.[3][4]

Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower dosages to minimize toxicity.[5][6] These application notes provide a framework for the preclinical evaluation of this compound in combination with other antiviral agents, offering detailed protocols for in vitro studies.

Rationale for Combination Therapy

The primary rationale for exploring this compound in combination therapies is to target multiple, distinct stages of the viral life cycle. For instance, combining this compound, which inhibits the formation of viral replication complexes, with an agent that targets viral entry, polyprotein processing, or RNA synthesis could lead to synergistic or additive antiviral effects.

Potential Combination Partners for Enteroviruses:

  • Capsid Binders (e.g., Pleconaril, V-073): These agents prevent viral entry into the host cell.[1]

  • 3C Protease Inhibitors (e.g., Rupintrivir): These inhibitors block the cleavage of the viral polyprotein, a crucial step in producing functional viral proteins.[1]

  • RNA Polymerase Inhibitors: These compounds directly inhibit the replication of the viral genome.

Potential Combination Partners for Hepatitis C Virus (HCV):

  • NS3/4A Protease Inhibitors: These drugs are essential for viral polyprotein processing.

  • NS5A Inhibitors: These agents are involved in both viral RNA replication and virion assembly.

  • NS5B RNA-Dependent RNA Polymerase Inhibitors (Nucleoside/Nucleotide and Non-Nucleoside): These directly target the viral replication enzyme.

Quantitative Data for this compound Monotherapy

The following tables summarize the in vitro activity of this compound as a single agent against various viruses and its effect on the target kinase.

Table 1: In Vitro Antiviral Activity of this compound

Virus TargetCell LineAssay TypeEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI)Reference
Human Rhinovirus 14 (HRV14)HeLa RhReplicon Inhibition31>10,000 nM>322[1]
Coxsackievirus B3 (CVB3)BGMCPE Reduction1511-65 µM>733[1][2]
Poliovirus 1 (PV1)VeroCPE Reduction19Not SpecifiedNot Specified[1]
Enterovirus 71 (EV71)VeroCPE Reduction11Not SpecifiedNot Specified[1]
Hepatitis C Virus (HCV) Genotype 1bHuh 5.2Replicon Inhibition56Not SpecifiedNot Specified[1]
Various Enteroviruses/RhinovirusesVariousCPE Reduction4 - 7111 - 65 µMHigh[2]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect.

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Reference
PI4KIIIβ5.7[2]
PI4KIIIα1700[2]

IC50: 50% inhibitory concentration.

Experimental Protocols

The following protocols describe the methodologies for evaluating the in vitro efficacy of this compound in combination with other antiviral agents.

Cell and Virus Culture
  • Cell Lines: Utilize appropriate host cell lines for the virus of interest (e.g., HeLa cells for rhinoviruses, Vero cells for enteroviruses, Huh-7 derived cells for HCV).

  • Culture Conditions: Maintain cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Virus Propagation: Prepare and titer virus stocks on the selected cell line to determine the tissue culture infectious dose 50 (TCID50) or plaque-forming units (PFU) per mL.

Cytotoxicity Assay

Before assessing antiviral synergy, the cytotoxicity of each compound and their combinations must be determined.

  • Method: A common method is the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.

    • After 24 hours, treat the cells with serial dilutions of each compound individually and in combination, mirroring the concentrations to be used in the antiviral assay.

    • Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add the MTS/MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the 50% cytotoxic concentration (CC50) for each compound and combination.

Antiviral Combination (Checkerboard) Assay

The checkerboard assay is a standard method to assess the interaction between two compounds.

  • Objective: To determine whether the combination of this compound and another antiviral agent results in synergistic, additive, or antagonistic effects.

  • Procedure:

    • Seed host cells in 96-well plates and incubate for 24 hours.

    • Prepare serial dilutions of this compound horizontally across the plate and serial dilutions of the combination partner vertically, creating a matrix of different concentration combinations.

    • Include wells with each drug alone and untreated, infected controls.

    • Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.

    • Quantify the antiviral effect. This can be done by:

      • CPE Reduction Assay: Staining the cells with a dye like crystal violet and measuring the absorbance.

      • Virus Yield Reduction Assay: Titrating the virus in the supernatant from each well.

      • Reporter Gene Assay: Using a virus engineered to express a reporter gene (e.g., luciferase or GFP).

Data Analysis and Synergy Calculation

The interaction between the two drugs is quantified by calculating a synergy score.

  • Method: The Bliss independence model is a commonly used method for synergy analysis. The expected additive effect (E) is calculated as: E = A + B - (A * B), where A and B are the fractional inhibitions of each drug alone.

  • Synergy Score: The difference between the observed inhibition and the expected additive effect determines the nature of the interaction.

    • Synergy: The observed effect is greater than the expected effect.

    • Additivity: The observed effect is equal to the expected effect.

    • Antagonism: The observed effect is less than the expected effect.

  • Software: Programs like MacSynergy II or SynergyFinder can be used to calculate synergy volumes and generate 3D plots of the interaction surface.

Visualizations

Signaling Pathway and Mechanism of Action

BF738735_Mechanism_of_Action cluster_virus Viral Replication cluster_host Host Cell Viral_RNA Viral RNA Replication_Complex Replication Organelle (Membranous Web) Viral_RNA->Replication_Complex Replication Progeny_Virions Progeny Virions Replication_Complex->Progeny_Virions Assembly PI4KIIIbeta PI4KIIIβ PI4P PI4P Lipids PI4KIIIbeta->PI4P Generates PI4P->Replication_Complex Essential for Formation This compound This compound This compound->PI4KIIIbeta Inhibits Combination_Therapy_Logic Virus Virus Particle Entry Viral Entry Virus->Entry Replication Genome Replication & Polyprotein Processing Entry->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Capsid_Binder Capsid Binder (e.g., Pleconaril) Capsid_Binder->Entry Inhibits This compound This compound This compound->Replication Inhibits (via PI4KIIIβ) Protease_Inhibitor Protease Inhibitor (e.g., Rupintrivir) Protease_Inhibitor->Replication Inhibits Experimental_Workflow Step1 1. Cell Seeding (96-well plates) Step2 2. Compound Addition (Checkerboard Dilutions) Step1->Step2 Step3 3. Virus Infection (Defined MOI) Step2->Step3 Parallel_Assay Cytotoxicity Assay (Uninfected Cells) Step2->Parallel_Assay Same concentrations Step4 4. Incubation (48-72 hours) Step3->Step4 Step5 5. Quantify Antiviral Effect (e.g., CPE Reduction) Step4->Step5 Step6 6. Data Analysis (Calculate Synergy Scores) Step5->Step6

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BF738735 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BF738735 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2] It displays high selectivity for PI4KIIIβ over the PI4KIIIα isoform (approximately 300-fold).[1] By inhibiting PI4KIIIβ, this compound disrupts the formation of viral replication organelles, which are essential for the replication of a broad range of enteroviruses and rhinoviruses.[3][4] This host-targeted mechanism provides a high genetic barrier to the development of viral resistance.[3]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the virus being studied. Based on available data, a good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 1 nM to 100 nM. For initial screening, concentrations such as 100 nM, 33.3 nM, 10 nM, 3.33 nM, and 1 nM are recommended to determine the effective range for your specific experimental setup.[1]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When preparing working solutions, dilute the stock solution into your cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal concentration of this compound for my specific cell line and virus?

A4: The optimal concentration should be determined empirically by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., inhibition of viral replication) and cell viability in parallel. The goal is to find a concentration that maximizes the antiviral effect while minimizing cytotoxicity.

Q5: What are the expected EC50 and CC50 values for this compound?

A5: this compound exhibits potent antiviral activity with 50% effective concentrations (EC50) typically ranging from 4 to 71 nM for various enteroviruses and rhinoviruses.[1] The 50% cytotoxic concentration (CC50) is significantly higher, generally ranging from 11 to 65 μM, indicating a high selectivity index.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low antiviral activity observed Concentration too low: The concentration of this compound may be insufficient to inhibit viral replication in your specific cell line or with your viral strain.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 1 µM).
Compound instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C or -80°C.
Cell line insensitivity: The specific host cell factor (PI4KIIIβ) in your cell line might be less critical for the replication of the virus being tested.Consider using a different cell line known to be permissive to the virus and sensitive to PI4KIIIβ inhibition.
High cytotoxicity observed Concentration too high: The concentration of this compound is exceeding the cytotoxic threshold for the cell line.Perform a dose-response experiment with a lower range of concentrations. Determine the CC50 for your specific cell line.
DMSO toxicity: The final concentration of DMSO in the cell culture medium is too high.Ensure the final DMSO concentration is ≤ 0.1%. Prepare intermediate dilutions of the stock solution in culture medium if necessary.
Inconsistent results between experiments Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of the assay.Maintain a consistent cell seeding density for all experiments.
Inconsistent compound dilution: Errors in preparing serial dilutions can lead to variability.Prepare fresh dilutions for each experiment and use calibrated pipettes.
Cell line passage number: High passage numbers can lead to changes in cell characteristics and sensitivity to compounds.Use cells within a consistent and low passage number range.
Precipitation of the compound in culture medium Low solubility in aqueous solution: this compound has limited solubility in aqueous media.Do not exceed the recommended final concentration. Ensure the DMSO stock solution is fully dissolved before diluting in culture medium. If precipitation occurs, sonication may help to redissolve the compound.[1]

Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueReference
Target Phosphatidylinositol 4-kinase III beta (PI4KIIIβ)[1][2]
IC50 (PI4KIIIβ) 5.7 nM[1][2]
IC50 (PI4KIIIα) 1.7 µM[1]
EC50 (Antiviral) 4 - 71 nM (Enteroviruses and Rhinoviruses)[1]
CC50 (Cytotoxicity) 11 - 65 µM[1]
Solubility in DMSO 50 mg/mL

Experimental Protocols

Protocol 1: Determination of EC50 and CC50

This protocol outlines the general procedure for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate host cell line (e.g., HeLa, BGM)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • EC50 Determination: a. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). b. After a 2-hour incubation period, remove the virus inoculum and add the serially diluted this compound to the wells. c. Include appropriate controls: virus-infected cells without compound (positive control) and mock-infected cells without compound (negative control).

  • CC50 Determination: a. To a parallel plate of uninfected cells, add the same serial dilutions of this compound.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (typically 3-4 days).

  • Assay Readout: a. For EC50, assess the level of viral replication. This can be done through various methods such as a cytopathic effect (CPE) reduction assay, a viral yield reduction assay, or a reporter virus assay. b. For CC50, measure cell viability using a suitable assay (e.g., MTS assay).

  • Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of inhibition (for EC50) or viability (for CC50) against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_virus Enterovirus/Rhinovirus Replication cluster_host Host Cell Machinery Viral RNA Viral RNA Replication Organelles Replication Organelles Viral RNA->Replication Organelles Progeny Virus Progeny Virus Replication Organelles->Progeny Virus PI Phosphatidylinositol (PI) PI4KIIIb PI4KIIIβ PI->PI4KIIIb ATP to ADP PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4P->Replication Organelles Required for formation PI4KIIIb->PI4P This compound This compound This compound->PI4KIIIb Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate C Infect cells with virus (for EC50) A->C B Prepare serial dilutions of this compound D Add this compound dilutions B->D C->D E Incubate for 3-4 days D->E F Measure viral inhibition (EC50) E->F G Measure cell viability (CC50) E->G H Calculate EC50 and CC50 F->H G->H

Caption: Workflow for EC50 and CC50 determination.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent or Unexpected Results Start->Problem Check_Conc Review this compound Concentration Range Problem->Check_Conc Check_DMSO Verify Final DMSO Concentration (≤ 0.1%) Problem->Check_DMSO Check_Cells Assess Cell Health, Density, and Passage # Problem->Check_Cells Check_Compound Confirm Compound Integrity (Storage) Problem->Check_Compound Optimize Optimize Protocol Check_Conc->Optimize Check_DMSO->Optimize Check_Cells->Optimize Check_Compound->Optimize

Caption: Troubleshooting decision-making logic.

References

Technical Support Center: BF738735 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BF738735 in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective cell-permeable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2][3] It shows high selectivity for PI4KIIIβ over the related PI4KIIIα isoform (IC50 of 1.7 µM) and other lipid kinases.[1][3][4] Its primary mechanism involves blocking the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This disruption interferes with the function of the lipid transfer protein OSBP (oxysterol-binding protein), which is crucial for shuttling cholesterol to viral replication organelles, thereby inhibiting the replication of a broad spectrum of enteroviruses.[2][3][5]

Q2: What is the expected cytotoxicity of this compound?

A2: this compound generally exhibits low cytotoxicity in cell culture.[1] The 50% cytotoxic concentration (CC50) values are typically much higher than the 50% effective concentrations (EC50) required for its antiviral activity, leading to a high selectivity index.[1][4] For example, CC50 values have been reported to range from 11 to 65 µM in various cell lines, while its antiviral EC50 values are in the low nanomolar range (4-71 nM).[1]

Q3: What is the difference between a cell viability assay and a cytotoxicity assay?

A3: A cell viability assay measures the proportion of healthy, metabolically active cells after treatment.[6] Common examples include tetrazolium reduction assays (MTT, MTS, XTT) and ATP-based assays.[7][8] A cytotoxicity assay, conversely, quantifies markers of cell death, such as the loss of membrane integrity by measuring released lactate (B86563) dehydrogenase (LDH).[6] While a decrease in viability suggests toxicity, a cytotoxicity assay directly measures the extent of cell death.[6] For a comprehensive understanding, using both types of assays is often recommended.[6]

Q4: Which cell viability assay is recommended for use with this compound?

A4: The MTS assay (using reagents like CellTiter 96 AQueous One solution) has been successfully used to determine the CC50 of this compound.[1][9] This assay is a good starting point as it is a simple, one-step colorimetric assay.[8] However, the optimal assay can depend on the specific cell type and experimental conditions.[10][11] ATP-based luminescent assays are also excellent alternatives due to their high sensitivity.[7]

Quantitative Data Summary

The following tables summarize the reported potency and cytotoxicity of this compound and provide a comparison of common assay types.

Table 1: Reported In Vitro Activity of this compound

ParameterValueTarget/VirusCell LineSource
IC50 5.7 nMPI4KIIIβ (in vitro kinase assay)N/A[1][4]
IC50 1.7 µMPI4KIIIα (in vitro kinase assay)N/A[1][4]
EC50 4 - 71 nMVarious Enteroviruses & RhinovirusesVarious[1][2][3]
EC50 31 nMHuman Rhinovirus 14 (HRV14)HeLa[9]
EC50 15 nMCoxsackievirus B3 (CVB3)Vero[1]
CC50 11 - 65 µMGeneral CytotoxicityVarious[1]
CC50 61 µMGeneral CytotoxicityHeLa[9]

Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTS/XTT Assay Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a soluble formazan (B1609692) product.[8]Single-step addition; soluble product (no solubilization step needed); faster than MTT.[8]Can be affected by compounds that interfere with cellular redox potential or have inherent color.[7]
MTT Assay Reduction of tetrazolium salt to an insoluble purple formazan product that must be solubilized.[8]Well-established; inexpensive.Requires a separate solubilization step; formazan crystals can be difficult to dissolve completely.[8]
ATP-Based Assay Measures ATP levels via a luciferase-luciferin reaction; luminescence is proportional to viable cell number.[7]Highly sensitive; fast; less susceptible to color interference from compounds.[7]ATP is labile and can be degraded quickly after lysis; more expensive than colorimetric assays.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]Directly measures cytotoxicity (membrane rupture); supernatant is used, minimizing compound interference with cells.Serum in media can contain LDH, leading to high background; less sensitive for early-stage apoptosis.[12]

Troubleshooting Guides

Problem 1: Low absorbance/luminescence signal or poor sensitivity.

This issue suggests that an insufficient number of viable cells are present, metabolic activity is compromised, or there is a problem with the assay reagents.

Potential Cause Recommended Solution
Insufficient Cell Number The number of viable cells may be too low to generate a strong signal.[6] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions.[12]
Low Metabolic Activity Some cell types have inherently low metabolic rates and may produce a weak signal.[6] Increase the incubation time with the assay reagent, but first perform a time-course experiment to ensure the signal remains linear and the reagent itself does not become toxic.[6]
Reagent Degradation Reagents like MTT are light-sensitive, and ATP is highly labile.[6][12] Prepare fresh reagents, protect them from light, and if using an ATP-based assay, work quickly and keep samples on ice after lysis to prevent ATP degradation.[12]
Incomplete Lysis (ATP/LDH Assays) The lysis buffer may not be effectively disrupting all cells or may fail to inactivate enzymes that degrade the target molecule (e.g., ATPases).[12] Ensure the lysis buffer is compatible with your cell type and that you are following the manufacturer's protocol for mixing and incubation.

Problem 2: High background signal in control wells.

High background can obscure the true signal from the cells, leading to inaccurate results.

Potential Cause Recommended Solution
Compound Interference This compound or its vehicle (e.g., DMSO) may directly reduce the assay reagent or interfere with absorbance/luminescence readings. Run a control with the compound in cell-free media to check for interference.[6] If interference is observed, subtract the background from your experimental wells or consider switching to an assay with a different detection method (e.g., from colorimetric to luminescent).[7]
Microbial Contamination Bacteria or yeast contamination can contribute to the metabolic signal. Routinely check cultures for contamination and test for mycoplasma, which can significantly alter cellular responses.[12]
Media Components Phenol (B47542) red in culture media can increase background absorbance in colorimetric assays.[12] Consider using a phenol red-free medium during the final assay incubation step.
LDH in Serum (LDH Assay) Serum is a significant source of LDH. If using a serum-containing medium, it can cause high background.[12] Test different serum concentrations or use a serum-free medium for the assay, ensuring cell health is maintained.[12]

Problem 3: Poor reproducibility between experiments.

A lack of reproducibility often points to variability in cell culture conditions or subtle deviations in the experimental protocol.

Potential Cause Recommended Solution
Inconsistent Cell Culture Use cells within a consistent and limited passage number range to avoid phenotypic drift.[12] Always seed cells at the same density and standardize the time between passaging and plating for the assay.[12]
Edge Effects The outer wells of a microplate are prone to evaporation and temperature changes, leading to inconsistent results.[12] Mitigate this by filling the perimeter wells with sterile PBS or media without cells and not using them for experimental data.[12]
Pipetting Errors Inconsistent pipetting, especially with multichannel pipettes, can lead to large standard errors. Ensure your pipettes are calibrated and practice consistent technique. Overly forceful pipetting can also damage cells.[10]
Inconsistent Incubation Times The timing of reagent addition and the final incubation period must be kept consistent across all plates and experiments.[13] Use a timer and process plates one at a time if necessary.

Experimental Protocols

Detailed Methodology: MTS Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using a commercially available MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimal seeding density (determined previously) in complete culture medium.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.

    • Add 100 µL of sterile PBS or media to the outer perimeter wells to reduce edge effects.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium. For CC50 determination, a range from 0.1 µM to 100 µM is a reasonable starting point.[1][9]

    • Include vehicle-only controls (e.g., medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]

  • MTS Reagent Addition and Incubation:

    • Following the treatment period, add 20 µL of the MTS reagent directly to each well.

    • Gently tap the plate to mix.

    • Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[1]

    • Subtract the average absorbance of the "media-only" background control wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control_Wells) * 100

    • Plot the percent viability against the log concentration of this compound and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Mandatory Visualizations

G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate (24h) for cell attachment seed->incubate1 treat 3. Add this compound serial dilutions incubate1->treat incubate2 4. Incubate (48-72h) for treatment treat->incubate2 reagent 5. Add viability reagent (e.g., MTS) incubate2->reagent incubate3 6. Incubate (1-4h) for color development reagent->incubate3 read 7. Read absorbance/ luminescence incubate3->read analyze 8. Analyze data (Calculate % viability, CC50) read->analyze end End analyze->end

G issue Unexpected Result: Low Viability Signal cause1 Cause: Low Cell Number? issue->cause1 Check cause2 Cause: Reagent Issue? issue->cause2 Check cause3 Cause: Short Incubation? issue->cause3 Check sol1 Solution: Optimize seeding density via cell titration. cause1->sol1 sol2 Solution: Use fresh reagent. Protect from light. cause2->sol2 sol3 Solution: Perform time-course to find optimal time. cause3->sol3

References

Technical Support Center: Addressing BF738735 Resistance in Viral Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BF738735. This resource is designed for researchers, scientists, and drug development professionals working with the PI4KIIIβ inhibitor this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research on viral resistance to this compound.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound and resistant viral mutants.

Issue Potential Cause(s) Troubleshooting Steps
No or low viral titer after infection in the presence of this compound. 1. This compound concentration is too high for the specific virus and cell line. 2. The virus is highly sensitive to this compound. 3. Issues with the plaque assay (e.g., cell monolayer health, overlay medium).1. Perform a dose-response curve to determine the optimal EC50 of this compound for your specific virus and cell line. 2. If the goal is to select for resistant mutants, start with a low concentration of this compound (e.g., at or slightly above the EC50). 3. Review and optimize your plaque assay protocol. Ensure a confluent and healthy cell monolayer. Check the preparation of the overlay medium.
Inconsistent EC50 values for this compound. 1. Variability in viral stock titer. 2. Inconsistent cell seeding density. 3. Pipetting errors during drug dilution. 4. Contamination of cell culture or viral stock.1. Aliquot and store your viral stock at -80°C to ensure consistency between experiments. 2. Use a consistent cell seeding density for all experiments. 3. Prepare fresh serial dilutions of this compound for each experiment. 4. Regularly check cell cultures for contamination. Sequence viral stocks to confirm their identity.
Failure to select for resistant mutants. 1. Insufficient number of passages. 2. Drug concentration is too high, leading to complete inhibition of viral replication. 3. The genetic barrier to resistance for the specific virus is high.1. Continue passaging the virus for an extended period (e.g., >10 passages). 2. Gradually increase the concentration of this compound over successive passages. 3. Consider using a higher initial viral load (MOI) to increase the probability of selecting pre-existing resistant variants.
Resistant mutants show reduced fitness compared to wild-type. 1. The resistance mutation(s) may come at a fitness cost to the virus.1. Perform viral competition assays to compare the replicative fitness of the mutant and wild-type viruses in the absence of the inhibitor. 2. Passage the resistant mutant in the absence of this compound to see if it reverts to wild-type.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1] PI4KIIIβ is essential for the replication of many RNA viruses, as it is involved in the formation of viral replication organelles. By inhibiting PI4KIIIβ, this compound disrupts the cellular environment necessary for viral replication.

Q2: How do viruses develop resistance to this compound, a host-targeting antiviral?

A2: While targeting a host protein presents a higher genetic barrier to resistance compared to directly targeting a viral enzyme, resistance can still emerge. For enteroviruses like coxsackievirus B3 (CVB3), resistance to PI4KIIIβ inhibitors, including compounds similar to this compound, arises from mutations in the viral non-structural proteins, particularly 3A and 2C.[2][3] These mutations allow the virus to bypass its dependency on PI4KIIIβ for replication. For instance, mutations in the 3A protein can restore the proteolytic processing of the viral polyprotein, which is impaired by PI4KIIIβ inhibition.[3]

Q3: What specific viral mutations have been associated with resistance to PI4KIIIβ inhibitors?

A3: For coxsackievirus B3, single amino acid substitutions in the 3A protein, such as H57Y, V45A, and I54F, have been shown to confer resistance to PI4KIIIβ inhibitors.[4] Additionally, a mutation in the 2C protein, N2D, can enhance the replication of 3A-mutant viruses in the presence of the inhibitor.[2]

Q4: What is the expected fold-resistance of viral mutants to this compound?

Q5: What is the general approach to generate this compound-resistant viral mutants in the lab?

A5: The standard method is through in vitro selection by serial passaging. This involves repeatedly infecting a susceptible cell line with the virus in the presence of sub-lethal concentrations of this compound. The concentration of the inhibitor is gradually increased in subsequent passages to select for viral populations with mutations that confer resistance.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Wild-Type Viruses

VirusCell LineAssayEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
Enteroviruses (various species)VariousNot specified4 - 7111 - 65>150
Rhinoviruses (various species)VariousNot specified4 - 7111 - 65>150
Coxsackievirus B3 (CVB3)Not specifiedLuciferase Assay77Not specifiedNot specified

Data synthesized from MedchemExpress product information.[1]

Table 2: Known Resistance Mutations to PI4KIIIβ Inhibitors in Coxsackievirus B3

Viral ProteinMutationEffect
3AH57YConfers resistance by allowing the virus to bypass the need for PI4KIIIβ.[4]
3AV45AConfers resistance to PI4KIIIβ inhibitors.
3AI54FConfers resistance to PI4KIIIβ inhibitors.
2CN2DEnhances the replication of 3A-H57Y mutant in the presence of inhibitors.[2]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Viral Mutants by Serial Passage

Objective: To generate viral mutants with reduced susceptibility to this compound.

Materials:

  • Susceptible host cell line (e.g., HeLa, Vero)

  • Wild-type virus stock of known titer

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Methodology:

  • Initial Infection:

    • Seed host cells in 6-well plates to form a confluent monolayer.

    • Infect the cells with the wild-type virus at a multiplicity of infection (MOI) of 0.01-0.1 in the presence of a starting concentration of this compound (typically the EC50 value).

    • Include a control well with virus and DMSO (no inhibitor).

  • Incubation and Harvest:

    • Incubate the plates until cytopathic effect (CPE) is observed in the control well (typically 2-3 days).

    • Harvest the supernatant from the well with the highest concentration of this compound that still shows evidence of viral replication (CPE). This is Passage 1 (P1).

  • Subsequent Passages:

    • Use the harvested virus from P1 to infect fresh cell monolayers.

    • For the next passage (P2), use the same or a slightly increased concentration of this compound. The concentration can be doubled in each subsequent passage where viral replication is observed.

    • Repeat this process for multiple passages (e.g., 10-20 passages).

  • Isolation and Characterization:

    • After a significant increase in the tolerated this compound concentration is observed, isolate individual viral clones by plaque purification.

    • Determine the EC50 of this compound for the isolated clones and compare it to the wild-type virus to confirm resistance.

    • Sequence the genome of the resistant clones to identify potential resistance mutations.

Protocol 2: Plaque Assay for Determining Viral Titer and EC50

Objective: To quantify the infectious virus titer and determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • Susceptible host cell line

  • Virus stock (wild-type or mutant)

  • This compound stock solution

  • Cell culture medium

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Methodology:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Dilution and Infection:

    • Prepare 10-fold serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect with 100-200 µL of each virus dilution.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application:

    • For EC50 determination, prepare overlay medium containing various concentrations of this compound.

    • Remove the virus inoculum and add 2 mL of the overlay medium (with or without this compound) to each well.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization:

    • Remove the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with 0.1% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

    • For EC50 determination, plot the percentage of plaque reduction against the log concentration of this compound and fit the data to a dose-response curve.

Visualizations

BF738735_Mechanism_of_Action cluster_virus_replication Viral Replication Cycle cluster_inhibition Inhibition by this compound Enterovirus Enterovirus Host Cell Host Cell Enterovirus->Host Cell Enters Replication Organelles Replication Organelles Host Cell->Replication Organelles Forms Progeny Virus Progeny Virus Replication Organelles->Progeny Virus Produces This compound This compound PI4KIIIβ PI4KIIIβ This compound->PI4KIIIβ Inhibits PI4KIIIβ->Replication Organelles Required for formation

Caption: Mechanism of action of this compound.

Resistance_Workflow Start: Wild-type Virus Start: Wild-type Virus Infect Cells + Low [this compound] Infect Cells + Low [this compound] Start: Wild-type Virus->Infect Cells + Low [this compound] Harvest Progeny Virus (P1) Harvest Progeny Virus (P1) Infect Cells + Low [this compound]->Harvest Progeny Virus (P1) Infect Cells + Higher [this compound] Infect Cells + Higher [this compound] Harvest Progeny Virus (P1)->Infect Cells + Higher [this compound] Repeat Passages (P2-Pn) Repeat Passages (P2-Pn) Infect Cells + Higher [this compound]->Repeat Passages (P2-Pn) Isolate Resistant Clones Isolate Resistant Clones Repeat Passages (P2-Pn)->Isolate Resistant Clones Phenotypic Analysis (EC50) Phenotypic Analysis (EC50) Isolate Resistant Clones->Phenotypic Analysis (EC50) Genotypic Analysis (Sequencing) Genotypic Analysis (Sequencing) Isolate Resistant Clones->Genotypic Analysis (Sequencing) Identify Resistance Mutations Identify Resistance Mutations Genotypic Analysis (Sequencing)->Identify Resistance Mutations

Caption: Experimental workflow for generating resistant viral mutants.

Resistance_Pathway cluster_wt Wild-Type Virus cluster_mutant Resistant Mutant WT Virus WT Virus PI4KIIIβ Dependent Replication PI4KIIIβ Dependent Replication WT Virus->PI4KIIIβ Dependent Replication Replication Blocked Replication Blocked PI4KIIIβ Dependent Replication->Replication Blocked This compound This compound This compound->PI4KIIIβ Dependent Replication Inhibits Mutant Virus (e.g., 3A-H57Y) Mutant Virus (e.g., 3A-H57Y) PI4KIIIβ Independent Replication PI4KIIIβ Independent Replication Mutant Virus (e.g., 3A-H57Y)->PI4KIIIβ Independent Replication Replication Continues Replication Continues PI4KIIIβ Independent Replication->Replication Continues BF738735_mut This compound BF738735_mut->PI4KIIIβ Independent Replication Ineffective

Caption: Logical relationship of this compound resistance.

References

How to minimize experimental artifacts with BF738735

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when working with BF738735, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable imidazo-pyrazine compound that acts as a potent and reversible inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2] Its mechanism of action involves the inhibition of PI4KIIIβ, a lipid kinase responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. By inhibiting PI4KIIIβ, this compound disrupts the levels of PI4P, which in turn affects the localization and function of proteins that rely on PI4P for their recruitment to membranes, such as the oxysterol-binding protein (OSBP). This disruption of the PI4P-OSBP pathway has been shown to inhibit the replication of a broad spectrum of enteroviruses.[2]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for PI4KIIIβ. It is approximately 300-fold less potent against the related isoform PI4KIIIα (IC50 of 1.7 μM).[1] In a broader kinase panel, including 13 lipid kinases, this compound showed less than 10% inhibition at a concentration of 10 μM, indicating a high degree of specificity for PI4KIIIβ.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is typically soluble in DMSO at a concentration of 50 mg/mL.[2] For long-term storage, it is recommended to store the solid compound at -20°C for up to one year or at -80°C for up to two years.[1] Reconstituted stock solutions in DMSO can be stored at -20°C for up to 3 months.[3] To prepare working solutions for in vivo experiments, it is advisable to prepare them freshly on the day of use.[1]

Q4: I am observing high variability in my cell-based assay results. What could be the cause?

A4: High variability in cell-based assays can arise from several factors. Ensure consistent cell culture conditions, including cell density at the time of treatment and passage number. The solubility and stability of this compound in your culture medium are critical; visual inspection for any precipitation after adding the compound is recommended. Inconsistent timing of compound addition and assay readouts can also contribute to variability. Finally, ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity.
Potential Cause Troubleshooting Step
Incorrect concentration calculation Double-check all calculations for dilutions of the stock solution.
Cell line sensitivity Different cell lines exhibit varying sensitivities to this compound. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
Prolonged incubation time Cytotoxicity can increase with longer exposure. Optimize the incubation time to achieve the desired inhibitory effect while minimizing cell death.
Compound precipitation High concentrations of this compound may precipitate in aqueous media. Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration or a different formulation with solubilizing agents.[1]
Issue 2: Inconsistent or no inhibition of the target pathway.
Potential Cause Troubleshooting Step
Compound degradation Ensure that this compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions from a new stock if degradation is suspected.
Suboptimal concentration The effective concentration (EC50) can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your assay.
Incorrect timing of treatment The effect of this compound is not immediate. Ensure that the treatment duration is sufficient to observe changes in downstream signaling events like PI4P levels or OSBP localization.
Cellular resistance mechanisms Some cell lines may have intrinsic or acquired resistance to PI4KIIIβ inhibition. Confirm the expression and activity of PI4KIIIβ in your cell model.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Reference
PI4KIIIβ5.7[1]
PI4KIIIα1700[1]

Table 2: Cytotoxicity (CC50) and Antiviral Efficacy (EC50) of this compound in Various Cell Lines

Cell LineVirusCC50 (µM)EC50 (nM)Reference
HeLaHuman Rhinovirus 14 (HRV14)6131[1]
BGMCoxsackievirus B3 (CVB3)>10018
RDEnterovirus 71 (EV71)11-6511[1]
VeroPoliovirus 211-6513[1]
Huh-7->30-[4]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) using an MTS Assay

This protocol is adapted from methods used to assess the cytotoxicity of this compound.[1][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.[1]

  • Treatment: Add the diluted this compound to the appropriate wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period of 3 to 4 days at 37°C in a humidified CO2 incubator.[1]

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Reagent).

    • Add the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance values by subtracting the background absorbance from wells without cells.

    • Normalize the data by setting the absorbance of the untreated cells to 100%.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the CC50 value.

Protocol 2: Immunofluorescence Staining for OSBP Localization

This protocol provides a general workflow for observing changes in the subcellular localization of OSBP following this compound treatment.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against OSBP diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody and Counterstaining:

    • Wash three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging:

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

PI4KIIIb_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_er Endoplasmic Reticulum PI PI PI4KIIIb PI4KIIIβ PI->PI4KIIIb Substrate PI4P PI4P OSBP OSBP Recruitment PI4P->OSBP PI4KIIIb->PI4P Phosphorylation VAP VAP OSBP->VAP ER Contact Viral_Replication Enterovirus Replication VAP->Viral_Replication Lipid Transfer This compound This compound This compound->PI4KIIIb Inhibition

Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment cell_culture Cell Culture (e.g., HeLa, BGM) start->cell_culture treatment This compound Treatment (Dose-response) cell_culture->treatment incubation Incubation (e.g., 48-72h) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTS) incubation->cytotoxicity antiviral Antiviral Assay (e.g., CPE) incubation->antiviral biochemical Biochemical Assay (e.g., PI4P levels) incubation->biochemical imaging Imaging Assay (e.g., OSBP localization) incubation->imaging data_analysis Data Analysis (IC50, CC50 calculation) cytotoxicity->data_analysis antiviral->data_analysis biochemical->data_analysis imaging->data_analysis results Results Interpretation data_analysis->results

Caption: A general experimental workflow for characterizing the effects of this compound.

Troubleshooting_Flowchart start Unexpected Result check_reagents Check Reagent Stability (this compound, antibodies) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Verify Cell Health (Passage #, confluence) cells_ok Cells Healthy? check_cells->cells_ok check_protocol Review Experimental Protocol (Concentrations, timing) protocol_ok Protocol Followed? check_protocol->protocol_ok reagent_ok->check_cells Yes troubleshoot_reagents Prepare Fresh Reagents reagent_ok->troubleshoot_reagents No cells_ok->check_protocol Yes troubleshoot_cells Use New Cell Stock cells_ok->troubleshoot_cells No troubleshoot_protocol Optimize Protocol Parameters protocol_ok->troubleshoot_protocol No repeat_exp Repeat Experiment protocol_ok->repeat_exp Yes troubleshoot_reagents->repeat_exp troubleshoot_cells->repeat_exp troubleshoot_protocol->repeat_exp

Caption: A logical flowchart for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Investigating the Impact of BF738735 on T-cell Count In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the in vivo effects of BF738735, a potent and selective phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, on T-cell populations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and its potential relevance to T-cells?

A1: this compound is a highly selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM. PI4KIIIβ is a lipid kinase that plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes involved in vesicle trafficking and signal transduction. While primarily investigated for its broad-spectrum antiviral activity, particularly against enteroviruses, emerging evidence suggests a role for PI4KIIIβ in immune function. Inhibition of PI4KIIIβ has been shown to reduce T-cell-mediated B-cell activation and antibody formation, indicating a potential immunomodulatory role for compounds like this compound.[1] The PI3K/PI4K pathways are integral to T-cell signaling, differentiation, and function, suggesting that targeting PI4KIIIβ could influence T-cell biology.[2][3][4][5]

Q2: I am not seeing a significant change in total T-cell count after this compound administration. Is this expected?

A2: A lack of significant change in the total T-cell count does not necessarily indicate that this compound has no effect. The impact of PI4KIIIβ inhibition may be more nuanced, potentially affecting specific T-cell subsets (e.g., helper T-cells, cytotoxic T-cells, regulatory T-cells) or their functional state rather than causing a gross change in the total T-cell population. It is crucial to perform comprehensive immunophenotyping to analyze different T-cell subpopulations. Furthermore, the dose and duration of this compound treatment, as well as the specific in vivo model, will significantly influence the observed outcome.

Q3: What are the expected off-target effects of this compound that could indirectly influence T-cell count?

A3: this compound is reported to be highly selective for PI4KIIIβ. However, at higher concentrations, off-target effects on other kinases, including the related PI4KIIIα, could occur.[6] It is also important to consider the broader physiological context. Since PI4KIIIβ is involved in fundamental cellular processes, its inhibition could have indirect effects on other cell types that interact with T-cells, such as antigen-presenting cells (APCs), which could in turn modulate T-cell responses.

Q4: How can I confirm that this compound is active in my in vivo model?

A4: Besides monitoring T-cell counts, you can assess the pharmacodynamic activity of this compound by measuring the levels of its direct downstream target, PI4P, in relevant tissues or isolated cells. Additionally, if your model involves a viral infection sensitive to this compound, monitoring the viral load can serve as a positive control for drug activity.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound and T-cell analysis.

Issue Potential Cause(s) Recommended Solution(s)
High variability in T-cell counts between animals in the same treatment group. 1. Inconsistent drug administration (e.g., incorrect dosage, improper route of administration).2. Variability in the age, weight, or health status of the animals.3. Technical variability in sample collection or processing (e.g., inconsistent blood volume, cell lysis).1. Ensure precise and consistent drug formulation and administration techniques. Validate the chosen route of administration for optimal bioavailability.2. Use age- and weight-matched animals from a reputable supplier. Acclimatize animals properly before starting the experiment.3. Standardize all sample collection and processing protocols. Use experienced personnel for these procedures.
Low viability of isolated lymphocytes for flow cytometry. 1. Prolonged or harsh sample processing.2. Suboptimal buffer or storage conditions.3. Animal stress during sample collection.1. Minimize the time between sample collection and analysis. Use gentle cell handling techniques.2. Use appropriate buffers (e.g., with FBS or BSA) to maintain cell viability. Keep samples on ice.3. Handle animals gently and use appropriate techniques to minimize stress during procedures like blood collection.
Difficulty in distinguishing T-cell subsets by flow cytometry. 1. Inadequate antibody panel design.2. Incorrect compensation settings.3. Non-specific antibody binding.1. Design a well-characterized antibody panel with markers specific for the T-cell subsets of interest (e.g., CD3, CD4, CD8, FoxP3).2. Use single-stain controls to set up proper compensation.[7]3. Include Fc block in your staining protocol to prevent non-specific binding. Use isotype controls to assess background staining.[7]
Unexpected animal toxicity or adverse effects. 1. Dose of this compound is too high.2. Vehicle used for drug formulation is toxic.3. Off-target effects of the compound.1. Perform a dose-response study to determine the maximum tolerated dose (MTD).2. Test the vehicle alone as a control group to rule out vehicle-induced toxicity.3. Carefully monitor animals for any signs of toxicity. If adverse effects are observed, consider reducing the dose or exploring alternative formulations.

Data Presentation

The following table presents hypothetical quantitative data illustrating a possible outcome of an in vivo study investigating the effect of this compound on T-cell counts in a mouse model. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.

Treatment Group Total T-cells (CD3+) per µL Blood (Mean ± SD) CD4+ T-cells per µL Blood (Mean ± SD) CD8+ T-cells per µL Blood (Mean ± SD) Regulatory T-cells (CD4+FoxP3+) (% of CD4+ T-cells) (Mean ± SD)
Vehicle Control1500 ± 1501000 ± 100500 ± 5010.2 ± 1.5
This compound (10 mg/kg)1450 ± 180950 ± 120500 ± 6012.5 ± 2.0
This compound (30 mg/kg)1300 ± 200800 ± 150500 ± 7015.8 ± 2.5
Positive Control (Immunosuppressant)800 ± 100500 ± 80300 ± 4018.0 ± 3.0*

*p < 0.05 compared to Vehicle Control

Experimental Protocols

In Vivo Administration of this compound and T-cell Analysis

This protocol outlines a general procedure for an in vivo study in mice.

  • Animal Model: Use age- and sex-matched C57BL/6 mice (8-10 weeks old).

  • Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Prepare fresh on the day of administration.

  • Dosing Regimen: Administer this compound or vehicle control via oral gavage or intraperitoneal injection once daily for 14 consecutive days.

  • Sample Collection: At the end of the treatment period, collect peripheral blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes. Spleens and lymph nodes can also be harvested for further analysis.

  • Lymphocyte Isolation:

    • For peripheral blood, perform red blood cell lysis using a commercial lysis buffer.

    • For spleen and lymph nodes, prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

  • Flow Cytometry Staining:

    • Resuspend isolated cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/CD32 antibody.

    • Stain with a panel of fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and intracellular markers (e.g., FoxP3 for regulatory T-cells) following manufacturer's protocols.

    • Include a viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Use a consistent gating strategy to identify T-cell populations.[7][8][9][10][11]

Mandatory Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of this compound's impact on T-cell activation.

Experimental Workflow

experimental_workflow start Start: In Vivo Study Setup animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model drug_prep Prepare this compound Formulation and Vehicle Control animal_model->drug_prep dosing Administer this compound/Vehicle (e.g., Daily for 14 days) drug_prep->dosing sample_collection Sample Collection (Blood, Spleen, Lymph Nodes) dosing->sample_collection cell_isolation Isolate Lymphocytes sample_collection->cell_isolation flow_cytometry Flow Cytometry Staining (T-cell markers) cell_isolation->flow_cytometry data_acquisition Data Acquisition flow_cytometry->data_acquisition data_analysis Data Analysis (Gating and Quantification) data_acquisition->data_analysis end End: Report Findings data_analysis->end

Caption: General experimental workflow for in vivo T-cell analysis.

Troubleshooting Logic

troubleshooting_logic start Unexpected Results in T-cell Count no_effect No significant effect observed start->no_effect high_variability High inter-animal variability start->high_variability low_viability Low cell viability start->low_viability check_dose Review this compound dose and duration. Analyze T-cell subsets and function. no_effect->check_dose check_admin Verify drug administration consistency. Standardize animal characteristics. high_variability->check_admin check_protocol Optimize sample processing protocol. Ensure gentle cell handling. low_viability->check_protocol

Caption: A logical approach to troubleshooting common experimental issues.

References

Validation & Comparative

BF738735: A Highly Selective Inhibitor of Phosphatidylinositol 4-Kinase IIIβ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase selectivity profile of BF738735, a potent antiviral compound. The data presented herein demonstrates the compound's remarkable specificity for its primary target, Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ), with minimal off-target activity against a broad range of other kinases.

This compound is a cell-permeable, imidazo-pyrazine based compound that has been identified as a powerful and reversible inhibitor of PI4KIIIβ.[1][2] Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities. This guide summarizes the quantitative data on its selectivity, details the experimental methods used for its characterization, and illustrates its mechanism of action within the relevant signaling pathway.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously evaluated against its primary target, PI4KIIIβ, as well as other related and unrelated kinases. The data, summarized in the table below, highlights the compound's exceptional selectivity.

Kinase TargetIC50 ValueFold Selectivity (vs. PI4KIIIβ)Notes
PI4KIIIβ 5.7 nM - Primary Target
PI4KIIIα1.7 µM (1700 nM)~300-foldSignificantly weaker inhibition of the related isoform.[1][2][3][4]
Other Lipid Kinases> 10 µM (> 10,000 nM)> 1750-foldNo significant activity observed against a range of other lipid kinases.[1][2][4]
Broad Kinase Panel (150 cellular kinases, including 13 lipid kinases)< 10% inhibition at 10 µMNot ApplicableDemonstrates high specificity for PI4KIIIβ in a broad screening panel.[3][5]
Broad Kinase Panel (>400 protein kinases)Low micromolar rangeNot ApplicableThe highest activity observed was considerably weaker than the nanomolar antiviral activity.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effects by targeting a host cell factor, PI4KIIIβ, which is a crucial enzyme in the phosphoinositide signaling pathway.[6] Inhibition of PI4KIIIβ disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid second messenger essential for the formation of replication organelles for a variety of viruses, including enteroviruses and rhinoviruses.[3][6] The reduction in PI4P levels subsequently impairs the localization of oxysterol-binding protein (OSBP) and the shuttling of cholesterol to these replication sites, thereby inhibiting viral replication.[1]

Mechanism of Action of this compound This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibits PI4P PI4P Synthesis PI4KIIIb->PI4P Catalyzes OSBP OSBP Localization to Replication Organelles PI4P->OSBP Required for Cholesterol Cholesterol Shuttling to Replication Organelles OSBP->Cholesterol Mediates Viral_Replication Viral Replication Cholesterol->Viral_Replication Essential for Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant Kinase (e.g., PI4KIIIβ) Mix Combine Kinase, Substrate, and Inhibitor Enzyme->Mix Substrate Substrate (PI/PS) Substrate->Mix Inhibitor This compound (Varying Concentrations) Inhibitor->Mix Initiate Add ATP + [γ-33P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction (Phosphoric Acid) Incubate->Terminate Measure Measure Radioactivity (Scintillation Counter) Terminate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Validating the Mechanism of Action of BF738735: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BF738735, a potent antiviral compound, with alternative antiviral agents. It delves into the mechanism of action of this compound, presenting supporting experimental data and detailed protocols to facilitate understanding and replication of key validation studies.

Executive Summary

This compound is a highly potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2] Its mechanism of action is fundamentally different from capsid inhibitors like Pleconaril. By targeting a host factor essential for viral replication, this compound demonstrates broad-spectrum activity against a wide range of enteroviruses and rhinoviruses.[1][2] This guide presents a comparative analysis of this compound and Pleconaril, supported by in vitro and in vivo data, to validate the distinct and effective mechanism of action of this compound.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy, cytotoxicity, and selectivity of this compound in comparison to other antiviral compounds.

Table 1: In Vitro Activity of this compound against a Panel of Enteroviruses and Rhinoviruses

Virus SerotypeEC50 (nM) of this compound
Human Rhinovirus 14 (HRV14)31
Human Rhinovirus 2 (HRV2)9
Human Rhinovirus 9 (HRV9)6
Human Rhinovirus 15 (HRV15)21
Human Rhinovirus 29 (HRV29)5
Human Rhinovirus 39 (HRV39)4
Coxsackievirus B3 (CVB3)15
Poliovirus 1 (PV1)19
Enterovirus 71 (EV71)11

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral cytopathic effect.[2]

Table 2: Comparative In Vitro Activity and Cytotoxicity of this compound and Pleconaril

CompoundTargetIC50 (nM)Representative EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound PI4KIIIβ 5.7 4 - 71 (broad range) 11 - 65 High
PleconarilViral CapsidN/A7 - >100,000 (variable)12.5 - 25Variable

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzyme activity in vitro. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.[1][3][4] Selectivity Index (SI) is a measure of the therapeutic window of a drug.

Table 3: In Vivo Efficacy of this compound and Pleconaril in Mouse Models of Enterovirus Infection

CompoundAnimal ModelDosingOutcome
This compound Coxsackievirus B4 induced pancreatitis5 mg/kg and 25 mg/kgDose-dependent inhibition of viral replication.[1]
PleconarilLethal Coxsackievirus A9 infection200 mg/kg (single dose)Protected animals from lethal infection.[3][5]
PleconarilLethal Coxsackievirus B3 infection-Increased survival rate and reduced viral titers in target tissues.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay for PI4KIIIβ Inhibition (IC50 Determination)

This assay quantifies the inhibitory activity of a compound against the PI4KIIIβ enzyme.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP (radiolabeled with γ-³²P or a suitable detection system)

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • Microplate scintillation counter or luminescence reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the recombinant PI4KIIIβ enzyme to each well.

  • Add the diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of the PI substrate and radiolabeled ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 8 M HCl).

  • Transfer the reaction mixture to a filter plate to separate the phosphorylated PI from the free ATP.

  • Wash the filter plate to remove any unbound ATP.

  • Measure the amount of incorporated radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral Cytopathic Effect (CPE) Reduction Assay (EC50 and CC50 Determination)

This cell-based assay measures the ability of a compound to inhibit virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., HeLa, Vero)

  • Enterovirus or Rhinovirus stock

  • Cell culture medium

  • Test compound (e.g., this compound)

  • Cell viability reagent (e.g., MTT, MTS)

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.

  • For EC50 determination: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). c. After a 1-2 hour incubation period to allow for viral entry, remove the virus inoculum and add the medium containing the serially diluted test compound. d. Include a virus control (no compound) and a cell control (no virus, no compound).

  • For CC50 determination: a. Prepare serial dilutions of the test compound in cell culture medium. b. Add the diluted compound to uninfected cells.

  • Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. For EC50, calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. b. For CC50, calculate the percentage of cell viability for each compound concentration relative to the cell control. c. Determine the EC50 and CC50 values by plotting the respective percentages against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

BF738735_Mechanism_of_Action cluster_virus Enterovirus Replication cluster_host Host Cell Virus Enterovirus Viral_RNA Viral RNA Replication Virus->Viral_RNA Progeny_Virions Progeny Virions Viral_RNA->Progeny_Virions PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Phosphorylates PI to PI4P OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol OSBP->Cholesterol Shuttles Replication_Organelles Replication Organelles Cholesterol->Replication_Organelles Accumulates in Replication_Organelles->Viral_RNA Site of This compound This compound This compound->PI4KIIIb Inhibits

Caption: this compound inhibits PI4KIIIβ, disrupting the PI4P-OSBP pathway and viral replication.

Experimental Workflow for Validating this compound's Mechanism of Action

BF738735_Validation_Workflow start Start: Hypothesis This compound targets a host factor in_vitro_kinase In Vitro Kinase Assay start->in_vitro_kinase cell_based_antiviral Cell-based Antiviral Assay start->cell_based_antiviral pathway_analysis Cellular Pathway Analysis start->pathway_analysis ic50 Determine IC50 against PI4KIIIβ and other kinases in_vitro_kinase->ic50 conclusion Conclusion: this compound is a selective PI4KIIIβ inhibitor ic50->conclusion ec50_cc50 Determine EC50 and CC50 Calculate Selectivity Index cell_based_antiviral->ec50_cc50 resistance_studies Resistance Selection Studies cell_based_antiviral->resistance_studies ec50_cc50->conclusion mutation_analysis Sequence viral genome of resistant mutants resistance_studies->mutation_analysis mutation_analysis->conclusion pi4p_osbp Measure PI4P levels and OSBP localization pathway_analysis->pi4p_osbp pi4p_osbp->conclusion

Caption: Workflow for validating the mechanism of action of this compound.

Logical Relationship: this compound vs. Pleconaril Mechanism of Action

Mechanism_Comparison cluster_this compound This compound cluster_pleconaril Pleconaril bf_target Host Cell Target: PI4KIIIβ bf_moa Mechanism: Inhibits host kinase, disrupts replication organelle formation bf_target->bf_moa bf_outcome Outcome: Broad-spectrum antiviral activity, high barrier to resistance bf_moa->bf_outcome pl_target Viral Target: Capsid Protein (VP1) pl_moa Mechanism: Inhibits viral uncoating and attachment pl_target->pl_moa pl_outcome Outcome: Variable activity spectrum, potential for resistance pl_moa->pl_outcome

Caption: Comparison of the distinct mechanisms of action of this compound and Pleconaril.

References

Validating BF738735 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confirming that a therapeutic compound engages its intended target within a cellular environment is a cornerstone of modern drug discovery. BF738735 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), a lipid kinase crucial for various cellular processes, including membrane trafficking and the replication of numerous viruses.[1] This guide provides a comparative overview of key methodologies for validating the intracellular target engagement of this compound, offering objective comparisons and supporting experimental data to aid researchers in selecting the most appropriate techniques for their studies.

Overview of this compound and its Target: PI4KIIIβ

This compound demonstrates high in vitro potency, with an IC50 of 5.7 nM for PI4KIIIβ, and exhibits approximately 300-fold selectivity over the PI4KIIIα isoform (IC50 of 1.7 µM).[1] Its mechanism of action is linked to the inhibition of a host cell factor, leading to broad-spectrum antiviral activity.[1] PI4KIIIβ is predominantly localized to the Golgi apparatus, where it catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This PI4P pool is essential for the recruitment of effector proteins, such as oxysterol-binding protein (OSBP) and ceramide transfer protein (CERT), which are involved in lipid transport and metabolism.

Comparative Analysis of Target Engagement Methods

This guide focuses on three distinct and widely used methods to confirm the interaction of this compound with PI4KIIIβ in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding.

  • NanoBRET™ Target Engagement Assay: A proximity-based bioluminescence resonance energy transfer (BRET) assay for quantifying compound binding in live cells.

  • Western Blotting for Downstream Signaling: An indirect method that measures the functional consequences of target inhibition.

The following sections will delve into the principles, protocols, and comparative performance of each of these techniques for validating this compound target engagement.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, PI4KIIIβ, can alter the protein's thermal stability.[2][3] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are typically more stable and remain in solution at higher temperatures. This change in thermal stability is a direct indicator of target engagement.

Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, separating soluble and aggregated proteins, and quantifying the amount of soluble target protein.

cell_culture Cell Culture and Treatment (with this compound or vehicle) heat_shock Heat Shock (Temperature Gradient) cell_culture->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation (Separate soluble and aggregated proteins) lysis->centrifugation quantification Quantification of Soluble PI4KIIIβ (e.g., Western Blot, ELISA) centrifugation->quantification data_analysis Data Analysis (Melt Curve Generation) quantification->data_analysis

CETSA Experimental Workflow
Data Presentation: Representative CETSA Data for a PI4KIIIβ Inhibitor

TreatmentTemperature (°C)Normalized Soluble PI4KIIIβ (%)
Vehicle (DMSO)45100
5095
5560
6020
655
This compound (1 µM) 45100
5098
5590
6075
6540

This is representative data based on typical CETSA results for kinase inhibitors.

Experimental Protocol: Isothermal Dose-Response CETSA
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock: Transfer the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples at a predetermined optimal temperature (e.g., 58°C) for 3 minutes using a thermocycler, followed by cooling to 4°C. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of soluble PI4KIIIβ using Western blotting and densitometry, or a quantitative immunoassay like ELISA.

  • Data Analysis: Plot the normalized soluble PI4KIIIβ signal against the concentration of this compound to determine the EC50 of target engagement.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PI4KIIIβ and a fluorescently labeled tracer that binds to the same target. A test compound like this compound that binds to PI4KIIIβ will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Workflow

transfection Transfect cells with NanoLuc-PI4KIIIβ fusion construct cell_plating Plate transfected cells transfection->cell_plating treatment Treat with this compound (serial dilution) cell_plating->treatment tracer_addition Add fluorescent tracer and NanoLuc substrate treatment->tracer_addition bret_measurement Measure BRET signal tracer_addition->bret_measurement data_analysis Data Analysis (Dose-response curve and IC50) bret_measurement->data_analysis

NanoBRET™ Assay Workflow
Data Presentation: Representative NanoBRET™ Data for a PI4KIIIβ Inhibitor

This compound Conc. (nM)BRET Ratio (mBU)% Inhibition
05000
0.14951
145010
1025050
1005090
10001098

This is representative data based on typical NanoBRET™ results for kinase inhibitors.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Transfect HEK293T cells with a vector encoding for a PI4KIIIβ-NanoLuc® fusion protein.

  • Cell Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Compound Treatment: Prepare serial dilutions of this compound in the assay medium. Add the diluted compound or vehicle to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.

  • Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase target and the Nano-Glo® substrate to the wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 for target engagement.

Western Blotting for Downstream Signaling

Principle: This method indirectly assesses target engagement by measuring the functional consequence of PI4KIIIβ inhibition. Since PI4KIIIβ produces PI4P at the Golgi, inhibiting its activity with this compound is expected to decrease the levels of PI4P. This can be visualized and quantified by immunofluorescence or by Western blotting of isolated Golgi fractions. A downstream consequence of reduced Golgi PI4P is the mislocalization of PI4P-binding proteins like OSBP.

PI4KIIIβ Signaling Pathway

PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) at the Golgi PI->PI4P Phosphorylation PI4KIIIbeta PI4KIIIβ This compound This compound This compound->PI4KIIIbeta Inhibition OSBP OSBP Recruitment PI4P->OSBP Viral_Replication Viral Replication Organelle Formation PI4P->Viral_Replication Cholesterol Cholesterol Transport (ER to Golgi) OSBP->Cholesterol

PI4KIIIβ Signaling Pathway
Data Presentation: Representative Western Blot Data

TreatmentPI4P Levels (Relative to Control)OSBP Golgi Localization (Relative to Control)
Vehicle (DMSO)1.01.0
This compound (10 nM)0.60.5
This compound (100 nM)0.20.1
This compound (1 µM)0.050.05

This is representative data based on the expected outcomes of PI4KIIIβ inhibition.

Experimental Protocol: Western Blot for PI4P Levels
  • Cell Culture and Treatment: Culture cells and treat with varying concentrations of this compound or vehicle for a specified duration.

  • Cell Lysis and Protein Quantification: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the total protein concentration for each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for PI4P.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • For a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the PI4P signal to the loading control.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayWestern Blotting (Downstream Signaling)
Principle Ligand-induced thermal stabilization of the target protein.BRET between a tagged target and a fluorescent tracer.Measures the functional consequence of target inhibition.
Direct/Indirect Direct measure of binding.Direct measure of binding.Indirect measure of target engagement.
Cell State Live or lysed cells.Live cells.Lysed cells.
Throughput Moderate to high.High.Low to moderate.
Labeling Label-free for the compound.Requires a fluorescent tracer and a luciferase-tagged target.Requires specific primary and secondary antibodies.
Quantitative Semi-quantitative to quantitative.Highly quantitative (IC50).Semi-quantitative.
Pros No modification of the compound is needed; can be performed with endogenous protein.Real-time measurement in live cells; high sensitivity and throughput.Provides functional confirmation of target inhibition.
Cons Can be technically demanding; may not be suitable for all targets.Requires genetic modification of the target protein; tracer development can be challenging.Indirect; downstream effects may be influenced by other pathways.

Conclusion

Validating the target engagement of this compound in a cellular context is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. The choice of method depends on the specific research question, available resources, and the desired throughput.

  • CETSA offers a powerful, label-free approach to directly confirm the binding of this compound to PI4KIIIβ in a physiological setting.

  • NanoBRET™ provides a highly sensitive and quantitative method for determining the potency of target engagement in live cells, making it ideal for structure-activity relationship studies.

  • Western Blotting for downstream signaling, such as the analysis of PI4P levels, serves as an essential functional validation of PI4KIIIβ inhibition by this compound.

By employing a combination of these orthogonal approaches, researchers can build a comprehensive and robust body of evidence to unequivocally validate the cellular target engagement of this compound, thereby advancing our understanding of its therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling BF738735

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling BF738735, alongside operational and disposal plans to foster a secure research environment. While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure operational integrity.

Personal Protective Equipment (PPE)

A systematic approach to personal protection is vital when handling any chemical substance. The following table summarizes the recommended PPE for this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or goggles.To prevent eye contact with dust particles or splashes.
Skin Protection - Nitrile or other chemically resistant gloves.- Laboratory coat.To avoid direct skin contact. It is recommended to change gloves frequently and after handling the substance. A lab coat protects personal clothing from contamination.
Respiratory Protection Not required under normal handling conditions with adequate ventilation.In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be considered.
Hand Hygiene N/AWash hands thoroughly with soap and water after handling and before leaving the laboratory.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area to avoid dust formation and inhalation[1].

  • Avoid direct contact with skin and eyes[1].

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Follow standard laboratory hygiene practices, including refraining from eating, drinking, and smoking in the work area.

First Aid Measures:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water[2].

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If present, remove contact lenses[2].

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Spill and Disposal Procedures:

  • In the event of a spill, avoid dust generation.

  • For disposal, adhere to national and local regulations. Keep the chemical in its original container and do not mix it with other waste. Uncleaned containers should be treated as the product itself.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_assess Assess Risks prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_assess->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use clean_decontaminate Decontaminate Work Area handle_use->clean_decontaminate Procedure Complete clean_dispose Dispose of Waste (Follow Local Regulations) clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.